molecular formula C13H14O3 B184659 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one CAS No. 31575-15-2

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B184659
CAS No.: 31575-15-2
M. Wt: 218.25 g/mol
InChI Key: GNXXGLPSRSIGOY-UHFFFAOYSA-N
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Description

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry and drug discovery. This compound provides a versatile scaffold for investigating new therapeutic agents, particularly in the field of oncology. Coumarin derivatives are extensively studied for their ability to inhibit key biological targets, such as Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein that is a validated target for cancer therapy. Overexpression of Mcl-1 allows cancer cells to evade programmed cell death and contributes to resistance against current chemotherapeutics . The core coumarin structure is known for its diverse pharmacological potential, and the introduction of specific alkyl substitutions, such as the ethyl and methyl groups present on this compound, is a common strategy to modulate the molecule's electronic properties, lipophilicity, and binding affinity to biological targets . Research on closely related hydroxycoumarins demonstrates that the catechol group (two adjacent hydroxyl groups) is a key structural feature for potent Mcl-1 inhibitory activity . Furthermore, recent studies on other brominated and alkylated coumarin derivatives have shown promising anti-allergic effects by inhibiting mast cell degranulation and the production of pro-inflammatory cytokines, suggesting broader immunomodulatory applications for this class of compounds . This makes this compound a valuable chemical tool for researchers exploring the structure-activity relationships of coumarins and developing novel inhibitors for cancer and inflammatory diseases.

Properties

IUPAC Name

3-ethyl-7-hydroxy-4,8-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-4-9-7(2)10-5-6-11(14)8(3)12(10)16-13(9)15/h5-6,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXXGLPSRSIGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419880
Record name 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31575-15-2
Record name 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 31575-15-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, with the CAS number 31575-15-2, is a member of the coumarin family of compounds. Coumarins are a significant class of benzopyrone secondary metabolites found in various plants, and they form the core structure of numerous synthetic compounds with a wide range of biological activities. The 7-hydroxycoumarin scaffold, in particular, is a recurring motif in molecules with interesting pharmacological properties, making its derivatives, such as the topic compound, attractive targets for synthesis and biological evaluation in the context of drug discovery.

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and potential applications. As specific experimental data for this compound is limited in publicly available literature, this guide integrates established chemical principles and data from structurally related compounds to provide a robust and scientifically grounded resource.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 31575-15-2[1]
Molecular Formula C₁₃H₁₄O₃[1]
Molecular Weight 218.25 g/mol [1]
SMILES Code O=C1C(CC)=C(C)C2=C(O1)C(C)=C(O)C=C2[1]

Synthesis of this compound

The most established and versatile method for the synthesis of coumarins is the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of this compound, the logical precursors are 2,5-dimethylresorcinol and ethyl 2-ethylacetoacetate.

Reaction Scheme

G cluster_product Product R1 2,5-Dimethylresorcinol catalyst Acid Catalyst (e.g., H₂SO₄) R2 Ethyl 2-ethylacetoacetate P This compound catalyst->P Pechmann Condensation

Caption: Pechmann condensation for the synthesis of the target coumarin.

Causality Behind Experimental Choices

The Pechmann condensation is an acid-catalyzed reaction that proceeds through a series of steps: transesterification of the phenol with the β-ketoester, intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts type acylation), and subsequent dehydration to form the pyrone ring. The choice of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for protonating the carbonyl groups of the β-ketoester, thereby activating them for both transesterification and the intramolecular cyclization. The reaction is typically heated to overcome the activation energy barriers for these steps.

Detailed Experimental Protocol

The following is a self-validating, step-by-step methodology for the synthesis of this compound based on established Pechmann condensation procedures for similar substrates[2][3].

Materials:

  • 2,5-Dimethylresorcinol

  • Ethyl 2-ethylacetoacetate

  • Concentrated Sulfuric Acid (98%)

  • Ethanol

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylresorcinol (1 equivalent).

  • Addition of β-Ketoester: To the flask, add ethyl 2-ethylacetoacetate (1.1 equivalents).

  • Cooling: Place the reaction flask in an ice bath and allow the mixture to cool to 0-5 °C with gentle stirring.

  • Acid Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C. The addition should be exothermic, and a color change is expected.

  • Reaction: After the addition of the acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the pure this compound.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

G start Start reactants 1. Combine 2,5-dimethylresorcinol and ethyl 2-ethylacetoacetate start->reactants cool 2. Cool mixture to 0-5 °C reactants->cool add_acid 3. Slowly add conc. H₂SO₄ cool->add_acid react 4. Stir at room temperature (12-24h) add_acid->react quench 5. Pour into ice water react->quench filter 6. Isolate crude product by filtration quench->filter recrystallize 7. Recrystallize from aqueous ethanol filter->recrystallize dry 8. Dry the pure product recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of the target coumarin.

Potential Biological Applications and Mechanism of Action

Based on the activities of structurally similar compounds, this compound could potentially exhibit one or more of the following biological effects:

  • Antioxidant Activity: The phenolic hydroxyl group at the 7-position is a key structural feature that can contribute to antioxidant activity by scavenging free radicals.

  • Anti-inflammatory Effects: Many coumarin derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes or signaling pathways.

  • Enzyme Inhibition: The coumarin scaffold can act as a privileged structure for the design of enzyme inhibitors. For instance, some coumarins are known to inhibit enzymes such as monoamine oxidase, acetylcholinesterase, and various kinases.

  • Antimicrobial Activity: A significant number of synthetic and natural coumarins have demonstrated activity against a range of bacteria and fungi[4].

Hypothetical Experimental Protocol for In Vitro Antioxidant Assay (DPPH Radical Scavenging Activity)

To evaluate the potential antioxidant activity of this compound, a standard DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can be employed.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the test compound and ascorbic acid in methanol at a concentration of 1 mg/mL. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Serial Dilutions: Prepare a series of dilutions of the test compound and ascorbic acid in methanol to obtain a range of concentrations to be tested.

  • Assay: In a 96-well microplate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the different concentrations of the test compound, positive control, or methanol (as a blank).

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity can be calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or positive control.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

G start Start prepare_solutions 1. Prepare stock solutions (Compound, DPPH, Control) start->prepare_solutions serial_dilutions 2. Create serial dilutions of compound and control prepare_solutions->serial_dilutions plate_setup 3. Add DPPH and samples to 96-well plate serial_dilutions->plate_setup incubate 4. Incubate in dark (30 min, RT) plate_setup->incubate read_absorbance 5. Measure absorbance at ~517 nm incubate->read_absorbance calculate 6. Calculate % scavenging activity read_absorbance->calculate determine_ic50 7. Determine IC₅₀ value calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro DPPH radical scavenging assay.

Conclusion

This compound represents an interesting, yet underexplored, member of the 7-hydroxycoumarin family. Its synthesis is readily achievable through the well-established Pechmann condensation. While specific biological data for this compound is lacking, the known pharmacological profile of related 7-hydroxycoumarins suggests its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of antioxidant and anti-inflammatory research. Further investigation into the synthesis, characterization, and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to initiate such studies.

References

  • Vibzzlab. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) [Video]. YouTube. [Link]

  • Naveen, S., Lokanath, N. K., & Kumar, M. A. (2020). Synthesis, characterization, crystal structure and theoretical simulation of novel ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. Chemical Data Collections, 28, 100425. [Link]

  • LookChem. (n.d.). Cas 607-97-6,Ethyl 2-ethylacetoacetate. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 3-Acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one. Retrieved January 31, 2026, from [Link]

  • Patil, S. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. IOSR Journal of Applied Chemistry, 12(7), 80-83. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antibacterial activities of novel 4-hydroxy-, 7-hydroxy- and 3-carboxycoumarin derivatives. Molecules, 17(5), 5713–5732. [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and antibacterial activities of new coumarin derivatives. BioMed Research International, 2016, 9085739. [Link]

  • Bardhan, R. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Gohary, N. S. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. Journal of Chemistry, 2021, 6101359. [Link]

  • Fathima, A., & Krithiga, T. (2018). Synthesis and characterization of new 7-hydroxy-4-methyl coumarin incorporated flavanone and isoxazoline derivatives. International Journal of Pharmaceutical, Chemical and Biological Sciences, 8(3), 297-303. [Link]

  • Hamdi, N., & Lidrissi, C. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4). [Link]

  • JETIR. (2023, October). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Journal of Emerging Technologies and Innovative Research, 10(10). [Link]

  • Mamedov, V. A., Kalinina, A. A., Gubaidullin, A. T., Litvinov, I. A., & Mironov, V. F. (2003). Synthesis of 3-substituted 7-hydroxy-4-methylcoumarins. Russian Chemical Bulletin, 52(10), 2235–2239. [Link]

  • Mohammed, M. J., & Al-Masoudi, N. A. (2018). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry, 34(5), 2392–2402. [Link]

  • PubChemLite. (n.d.). 3-ethyl-7-hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride. Retrieved January 31, 2026, from [Link]

  • PubChemLite. (n.d.). Chromone, 3-ethyl-7-hydroxy-2-methyl-8-(anilinomethyl)-, hydrochloride. Retrieved January 31, 2026, from [Link]

  • PubChemLite. (n.d.). 3-ethyl-7-hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of (Bbpy)(HSO4)2 catalyst. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Pechmann reaction of resorcinol (1) with ethyl acetoacetate (2) to produce 7-hydroxy-4-methylcoumarin (3). Retrieved January 31, 2026, from [Link]

Sources

Technical Guide: Quantum Yield of 7-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the photophysics, measurement protocols, and structural optimization of 7-hydroxycoumarin (7-HC) derivatives.

Content Type: Technical Whitepaper | Audience: Senior Scientists & Drug Developers

Executive Summary

7-Hydroxycoumarin (Umbelliferone) and its derivatives (e.g., 4-methylumbelliferone) are the backbone of fluorogenic enzyme assays and ratiometric pH sensing.[1] However, their fluorescence quantum yield (


) is not a static constant; it is a dynamic variable governed by Excited-State Proton Transfer (ESPT) .

This guide moves beyond simple data listing to explain the causality of fluorescence efficiency. It provides a validated protocol for measuring


 and maps the Structure-Activity Relationships (SAR) necessary to optimize brightness in physiological environments.

Part 1: Photophysical Fundamentals & The ESPT Mechanism[2]

The quantum yield of 7-HC derivatives is strictly dependent on the protonation state of the 7-hydroxyl group. Unlike many fluorophores where the environment merely shifts the emission wavelength (


), the environment fundamentally alters the emitting species of 7-HC.
The "Photoacid" Phenomenon

In the ground state (


), the pKa of the 7-hydroxyl group is approximately 7.8 . However, upon excitation to the singlet state (

), electron density shifts from the phenolic oxygen to the carbonyl group (Intramolecular Charge Transfer, ICT). This drastically reduces the pKa to near 0–1 , making the excited fluorophore a "photoacid."
  • In Basic Media (pH > 8): The molecule is already deprotonated. Direct excitation of the anion leads to highly efficient emission (

    
    ).
    
  • In Neutral Water (pH 7): The molecule is protonated in the ground state. Upon excitation, it undergoes ultrafast ESPT to the solvent (water), forming the excited anion, which then emits. This process is efficient, maintaining a high

    
    .
    
  • In Aprotic Solvents (e.g., Acetonitrile, DMSO): ESPT is blocked. The neutral species emits from a locally excited (LE) state, which often suffers from lower quantum efficiency (

    
    ) due to efficient non-radiative decay pathways.
    
Mechanism Visualization

The following Jablonski diagram illustrates the ESPT pathway that defines the quantum yield.

Jablonski_ESPT S0_Neutral S0 (Neutral) Ground State S1_Neutral S1 (Neutral) Excited State (Photoacid) S0_Neutral->S1_Neutral Excitation (UV) S1_Neutral->S0_Neutral Weak Emission (Blue, Low QY) S1_Anion S1 (Anion) Relaxed ICT State S1_Neutral->S1_Anion ESPT (Fast) -H+ S0_Anion S0 (Anion) Ground State S1_Anion->S0_Anion Strong Emission (Cyan/Green, High QY) S0_Anion->S0_Neutral Reprotonation

Caption: Figure 1. The ESPT cycle.[2] High quantum yield in water is achieved because the excited neutral form rapidly deprotonates to the highly emissive anion.

Part 2: Quantitative Data & SAR Analysis

Quantum Yield Reference Table

The values below represent the most reliable data points for calibration. Note the drastic drop in QY for the neutral form in aprotic solvents compared to the anionic form in water.

CompoundSolvent / Condition

(nm)

(nm)
Quantum Yield (

)
Notes
Umbelliferone (7-HC) Water (pH 10)3674550.91 Anionic Form [1]
Water (pH 5.5)3254550.81 ESPT Active [1]
Methanol3253900.08 ESPT Inefficient [2]
4-Methylumbelliferone (4-MU) 0.1 M Phosphate (pH 10)3604500.63 Standard Reference [3]
Ethanol3203800.60–0.70 Varies w/ water content
Inhibitor 7 (3-Phenyl-7-HC) PBS (pH 7.4)3554550.32 Rigid structure [4]
6-Fluoro-7-HC-3-carboxamide PBS (pH 7.4)4054600.84 EWG stabilizes anion [5]
Structure-Activity Relationships (SAR)

Modifying the coumarin scaffold affects the ICT efficiency and non-radiative decay rates.

SAR_Map Center 7-Hydroxycoumarin Scaffold Pos3 Position 3 (Substituent Effect) Center->Pos3 Pos4 Position 4 (Steric/Solubility) Center->Pos4 Pos7 Position 7 (The Switch) Center->Pos7 Pos3_Detail EWG (e.g., -CN, -COOH) Red-shifts emission Increases ICT strength Pos3->Pos3_Detail Pos4_Detail -CH3 (4-MU) Prevents self-quenching Minor QY impact Pos4->Pos4_Detail Pos7_Detail -OH vs -OR -OH: pH sensitive (Sensor) -OR: pH insensitive (Tag) Pos7->Pos7_Detail

Caption: Figure 2. Strategic modification sites. Position 3 controls electronic tuning; Position 7 controls environmental sensitivity.

Part 3: Experimental Protocol (The Comparative Method)

Objective: Determine the


 of a novel 7-HC derivative using 4-Methylumbelliferone (4-MU) or Quinine Sulfate as a standard.
Reagents & Standards
  • Reference Standard: Quinine Sulfate in 0.5 M

    
     (
    
    
    
    ) or 4-MU in 0.1 M Glycine buffer pH 10 (
    
    
    ).
  • Solvent: Spectroscopic grade Ethanol or PBS (must match application).

  • Equipment: UV-Vis Spectrophotometer & Spectrofluorometer.

Step-by-Step Methodology
  • Absorbance Tuning: Prepare 5 dilutions of the sample and 5 dilutions of the standard.

    • Critical: The absorbance at the excitation wavelength (

      
      ) must be kept below 0.1 OD  (ideally 0.02–0.[1]08) to avoid inner-filter effects.
      
  • Acquisition:

    • Measure the UV-Vis spectrum for all 10 samples. Record

      
       at 
      
      
      
      .[1][3][4]
    • Measure the integrated fluorescence emission (

      
      ) (Area under the curve) for all 10 samples using the same
      
      
      
      and slit widths.
  • Calculation:

    • Plot Integrated Fluorescence (

      
      ) vs. Absorbance (
      
      
      
      )
      .
    • Calculate the slope (

      
      ) for the sample and the standard.
      
    • Apply the comparative equation:



Where


 is the refractive index of the solvent.

Part 4: Applications in Drug Development

Fluorogenic Enzyme Assays (Prodrug Strategy)

7-HC derivatives are non-fluorescent when the 7-hydroxyl is functionalized (e.g., glycosylated or esterified) because the ICT pathway is blocked.

  • Mechanism: Enzyme (e.g., sulfatase, glucuronidase) cleaves the masking group

    
     Free 7-HC is released 
    
    
    
    Anion forms at physiological pH
    
    
    Strong Fluorescence.
  • Optimization: For intracellular assays, use derivatives with lower pKa (e.g., 6,8-difluoro-7-hydroxycoumarin, pKa ~4.9) to ensure full deprotonation (maximum QY) at cytosolic pH (7.2).

Ratiometric Sensing

By exploiting the distinct excitation spectra of the neutral (325 nm) and anionic (370 nm) forms, 7-HC derivatives serve as self-calibrating pH sensors.

  • Protocol: Excite sequentially at 325 nm and 370 nm; collect emission at 450 nm. The ratio

    
     correlates linearly with pH, independent of probe concentration.
    

References

  • Zhang, J., et al. (2011).[3] "Fluorescence quantum yield and ionization constant of umbelliferone." Journal of Chemical, Environmental and Biological Engineering.

  • Taniguchi, M., & Lindsey, J. S. (2018).[5] "Database of Absorption and Fluorescence Spectra of >300 Common Compounds." Photochemistry and Photobiology.

  • BenchChem Application Note. "Measuring the Quantum Yield of Coumarin Derivatives."

  • Kok, et al. (2020). "7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies."[6] Journal of Medicinal Chemistry.

  • Gao, T., et al. (2013). "Highly Fluorescent and Stable Coumarin Derivatives." RSC Advances.

Sources

The Antioxidant Architecture of Coumarins: Mechanistic Insights & Therapeutic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous examination of coumarins (1,2-benzopyrones) as potent antioxidant scaffolds.[1][2] Moving beyond basic radical scavenging, we explore their dual-functionality as direct Reactive Oxygen Species (ROS) quenchers and indirect modulators of the Nrf2/Keap1 signaling axis. Designed for drug developers and application scientists, this document synthesizes Structure-Activity Relationships (SAR), validated experimental protocols, and translational insights to support the development of next-generation coumarin-based therapeutics.

Mechanistic Foundations: Beyond Hydrogen Transfer

The antioxidant efficacy of coumarins is not a singular event but a composite of three distinct chemical mechanisms. Understanding these is critical for rational drug design.

Direct Radical Scavenging (HAT vs. SET)

Coumarins neutralize free radicals primarily through two competitive pathways, governed by solvent polarity and substitution patterns:

  • Hydrogen Atom Transfer (HAT): The dominant mechanism in non-polar environments.[3] A phenolic hydroxyl group donates a hydrogen atom (

    
    ) to the radical (
    
    
    
    ), becoming a stable phenoxy radical.
    • Key Driver: Bond Dissociation Enthalpy (BDE) of the O-H bond. Lower BDE correlates with higher efficacy.

  • Single Electron Transfer (SET): Prevalent in polar media. The coumarin donates an electron to the radical, followed by deprotonation.

    • Key Driver: Ionization Potential (IP).

Transition Metal Chelation

Coumarins bearing ortho-dihydroxy groups (catechols) effectively chelate transition metals like


 and 

. By locking these metals into stable complexes, coumarins prevent them from catalyzing the Fenton Reaction , which generates the highly destructive hydroxyl radical (

).
Enzyme Inhibition

Specific coumarin derivatives inhibit ROS-generating enzymes, notably Xanthine Oxidase (XO) and Lipoxygenase (LOX) , thereby cutting off oxidative stress at the source.

Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of a coumarin derivative is strictly dictated by its substitution pattern. The following logic gate describes the "Antioxidant Warhead" requirements.

SAR Logic Table
Structural FeatureEffect on Antioxidant ActivityMechanistic Rationale
C-6/C-7 Dihydroxy (Catechol) Critical Increase (+++) Enables bidentate metal chelation and stabilizes phenoxy radicals via resonance. Example: Esculetin.
C-7/C-8 Dihydroxy Critical Increase (+++) Similar to C-6/C-7; highly effective proton donors. Example: Daphnetin.
C-4 Methylation Moderate Increase (+)Hyperconjugation stabilizes the radical intermediate.
Glycosylation Decrease (--)Steric hindrance and removal of free hydroxyls reduce HAT capability.
C-3 Electron Withdrawing Variable (+/-)Can increase acidity of OH groups (aiding SET) but may destabilize the radical (hindering HAT).
Visualization: The Coumarin SAR Architecture

CoumarinSAR Core Coumarin Scaffold (1,2-Benzopyrone) C67 C-6/C-7 Catechol (Esculetin type) Core->C67 Substitution C78 C-7/C-8 Catechol (Daphnetin type) Core->C78 Substitution C4 C-4 Alkyl Group Core->C4 Substitution Glyco O-Glycosylation Core->Glyco Modification Effect1 Maximal Radical Scavenging + Metal Chelation C67->Effect1 C78->Effect1 Effect2 Radical Stabilization (Hyperconjugation) C4->Effect2 Effect3 Reduced Activity (Steric Hindrance) Glyco->Effect3

Figure 1: Structural determinants of antioxidant potency in coumarin derivatives.

Biological Signaling: The Nrf2/Keap1 Pathway[4]

While direct scavenging is relevant in vitro, the therapeutic value of coumarins lies in their ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

Mechanism:

  • Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.

  • Electrophilic coumarins (e.g., Osthole, Imperatorin) modify cysteine residues on Keap1 (Cys151, Cys273).

  • This conformational change releases Nrf2, preventing ubiquitination.

  • Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) , and upregulates cytoprotective genes: HO-1 (Heme Oxygenase-1), NQO1, and GCLC.

Visualization: Nrf2 Activation Pathway[4][5][6]

Nrf2Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Coumarin Coumarin Derivative (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Coumarin->Keap1_Nrf2 Interacts with Keap1 Keap1_Mod Keap1 (Modified Cysteines) Keap1_Nrf2->Keap1_Mod Conformational Change Nrf2_Free Nrf2 (Released) Keap1_Nrf2->Nrf2_Free Dissociation Ubiquitin Ubiquitination & Degradation Keap1_Nrf2->Ubiquitin Basal State ARE ARE Sequence (DNA) Nrf2_Free->ARE Translocation & Binding Genes Target Genes (HO-1, NQO1, SOD) ARE->Genes Transcription Defense Cellular Antioxidant Defense Genes->Defense Translation

Figure 2: Mechanism of Nrf2 pathway activation by coumarin derivatives.

Experimental Methodologies

To ensure reproducibility and data integrity, the following protocols are standardized for coumarin evaluation.

DPPH Radical Scavenging Assay (Standardized)

Validates direct HAT/SET capability.

  • Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a concentration of

    
    . Keep in amber bottles (light sensitive).
    
  • Sample: Prepare coumarin derivatives in methanol (range:

    
    ).
    
  • Reaction: Mix

    
     of sample with 
    
    
    
    of DPPH solution in a 96-well plate.
  • Controls:

    • Negative Control: Methanol + DPPH.[3][4][5]

    • Positive Control:[3][4] Ascorbic Acid or Trolox.[3][4][5][6]

  • Incubation: 30 minutes in the dark at room temperature (

    
    ).
    
  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    
Cellular ROS Assay (DCFH-DA)

Validates intracellular efficacy and membrane permeability.

  • Cell Line: Use HUVEC or HepG2 cells seeded at

    
     cells/well.
    
  • Treatment: Pre-treat cells with coumarin derivatives (

    
    ) for 24 hours.
    
  • Stress Induction: Wash cells, then expose to

    
     (
    
    
    
    ) for 2 hours to induce oxidative stress.
  • Probe Loading: Add

    
     DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium. Incubate for 30 mins at 
    
    
    
    .[3]
    • Mechanism:[2][7][8] Intracellular esterases cleave DCFH-DA to DCFH (non-fluorescent). ROS oxidizes DCFH to DCF (fluorescent).

  • Quantification: Measure Fluorescence Intensity (Excitation: 485 nm / Emission: 535 nm).

Visualization: Screening Workflow

ScreeningWorkflow Step1 1. In Silico Design (Docking to Keap1 / SAR) Step2 2. Chemical Synthesis (Pechmann Condensation) Step1->Step2 Step3 3. Primary Screen (Cell-Free) DPPH / ABTS / FRAP Step2->Step3 Decision Pass Criteria: IC50 < 50 µM No Cytotoxicity Step3->Decision Step4 4. Secondary Screen (Cellular) DCFH-DA / MTT / Nrf2 Nuclear Translocation Step5 5. Lead Optimization (ADME / Toxicity) Step4->Step5 Decision->Step2 No (Refine Structure) Decision->Step4 Yes

Figure 3: Integrated workflow for the discovery of coumarin-based antioxidant drugs.

References

  • Filipsky, T. et al. (2015). Antioxidant Effects of Coumarins Include Direct Radical Scavenging, Metal Chelation and Inhibition of ROS-Producing Enzymes.[2][3][8] Current Topics in Medicinal Chemistry.

  • Hassanein, E. et al. (2020). Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway. Oxidative Medicine and Cellular Longevity.

  • Bubols, G. B. et al. (2013).[9] The Antioxidant Activity of Coumarins and Flavonoids. Mini-Reviews in Medicinal Chemistry.

  • Kostova, I. et al. (2011). Coumarins as Antioxidants.[1][3][10][11][4][5][6][8][9][12][13] Current Medicinal Chemistry.

  • Al-Majedy, Y. et al. (2017).[1] Antioxidant Activity of Coumarins. Systematic Reviews in Pharmacy.

Sources

Natural Sources & Biosynthetic Origins of 7-Hydroxy-4,8-Dimethylcoumarin Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-hydroxy-4,8-dimethylcoumarin and its naturally occurring analogues. While 7-hydroxy-4,8-dimethylcoumarin is primarily known as a synthetic fluorophore and laser dye, its structural scaffold—the 4-methylated coumarin core —is a critical pharmacophore found in specific plant families (Apiaceae, Rutaceae) and fungal metabolites.

Executive Summary: The Synthetic-Natural Interface

7-Hydroxy-4,8-dimethylcoumarin (Molecular Formula: C₁₁H₁₀O₃) is a benzopyrone derivative often synthesized via the Pechmann condensation for use as a fluorescent probe or laser dye. However, its structural architecture mimics a specific class of natural products: alkylated umbelliferone derivatives .

In nature, the "4,8-dimethyl" substitution pattern is less common than the simple 7-hydroxy (umbelliferone) or 7-methoxy (herniarin) forms. However, this specific scaffold serves as the biosynthetic precursor and structural core for linear furanocoumarins (psoralens) and pyranocoumarins .

Key Technical Distinction:

  • Synthetic Origin: The specific molecule (7-hydroxy-4,8-dimethylcoumarin) is readily produced from 2-methylresorcinol and ethyl acetoacetate.

  • Natural Analogues: The "Bio-Analogues" are 4-methylumbelliferone (Hymecromone) and prenylated coumarins (e.g., Osthole) where the alkyl group at C8 is a prenyl chain (

    
    ) rather than a simple methyl (
    
    
    
    ), or where the 4,8-dimethyl core is embedded within a furan ring system (e.g., Trioxsalen).

Natural Sources of Structural Analogues

The search for "natural" 7-hydroxy-4,8-dimethylcoumarin leads to three distinct biological reservoirs containing its structural analogues.

A. Plant Sources (Apiaceae & Rutaceae)

These families are the primary producers of 7-hydroxycoumarin derivatives.

  • Hymecromone (7-Hydroxy-4-methylcoumarin): The closest direct analogue. Found in Dalbergia species and Hydrangea leaves. It acts as a choleretic and antispasmodic agent.

  • Psoralen Precursors: In species like Ammi majus (Bishop's weed) and Psoralea corylifolia, the biosynthesis of furanocoumarins involves prenylation at the C8 position. The 4,8-dimethyl-psoralen skeleton is a rigidified analogue of the target molecule.

  • Osthole (7-Methoxy-8-prenylcoumarin): Found in Cnidium monnieri. While it possesses a prenyl group (

    
    ) at C8 instead of a methyl group, it shares the same electronic distribution and lipophilicity profile.
    
B. Fungal Endophytes

Unlike plants, which primarily use the phenylpropanoid pathway, fungi utilize Polyketide Synthases (PKS) .

  • Aspergillus sp.: Certain strains produce 4-methylcoumarins via the condensation of acetyl-CoA and malonyl-CoA units, bypassing the cinnamic acid route. This pathway is the only natural route capable of directly placing a methyl group at C4 without requiring a prenyl degradation step.

C. Comparative Data: Synthetic Target vs. Natural Analogues
CompoundStructure FeaturesNatural SourcePrimary Application
7-Hydroxy-4,8-dimethylcoumarin 4-Me, 8-Me, 7-OHSynthetic (Pechmann)Laser Dye, Fluorescent Probe
Hymecromone 4-Me, 7-OHDalbergia odoriferaCholeretic drug, Hyaluronidase inhibitor
Osthole 7-OMe, 8-PrenylCnidium monnieriAnti-inflammatory, Osteogenic
Trioxsalen 4,8-Dimethyl-psoralenPsoralea corylifoliaPhotochemotherapy (Vitiligo)

Biosynthetic vs. Synthetic Pathways

Understanding the origin of the "methyl" groups is critical for researchers designing biomimetic syntheses.

The Biosynthetic Divergence

In the laboratory, the C4-methyl group comes from the acetoacetate precursor. In nature, alkyl groups at C4 or C8 are typically introduced via SAM-dependent methyltransferases (rare for C-methylation) or prenyltransferases (using DMAPP).

Visualization: Pathway Comparison

The following diagram contrasts the laboratory synthesis (Pechmann) with the natural biosynthesis (Phenylpropanoid/Mevalonate), highlighting why the "4,8-dimethyl" pattern is rare in nature but easy to synthesize.

Biosynthesis cluster_synthetic Laboratory Synthesis (Pechmann Condensation) cluster_natural Natural Biosynthesis (Phenylpropanoid Pathway) Resorcinol 2-Methylresorcinol Target 7-Hydroxy-4,8- dimethylcoumarin Resorcinol->Target + EAA EAA Ethyl Acetoacetate AcidCat Acid Catalyst (H2SO4 / Amberlyst-15) AcidCat->Target Osthole Osthole (8-Prenyl Analogue) Target->Osthole Structural Analogue Phenylalanine L-Phenylalanine Cinnamic p-Coumaric Acid Phenylalanine->Cinnamic PAL / C4H Umbelliferone Umbelliferone (7-Hydroxycoumarin) Cinnamic->Umbelliferone Cyclization Umbelliferone->Osthole C8-Prenylation Prenyl Prenyltransferase (+DMAPP)

Figure 1: Comparative pathways showing the synthetic accessibility of the 4,8-dimethyl scaffold versus the enzymatic complexity of generating natural C8-alkylated analogues.

Experimental Protocols

Protocol A: Isolation of Coumarin Analogues from Plant Matrix

Objective: Isolate 7-hydroxy/methoxy coumarin analogues (e.g., Osthole, Imperatorin) from Cnidium or Angelica seeds. Principle: Coumarins are lactones with specific solubility in chlorinated solvents and distinct fluorescence under UV light (365 nm).

  • Extraction:

    • Pulverize dried seeds (100 g) to a fine powder (mesh size 40).

    • Perform Soxhlet extraction using 500 mL of 95% Ethanol for 6 hours.

    • Concentrate the ethanolic extract under reduced pressure (Rotavap) at 45°C to yield a dark oily residue.

  • Liquid-Liquid Partitioning:

    • Resuspend residue in 100 mL distilled water.

    • Partition sequentially with Petroleum Ether (removes fats/waxes) followed by Chloroform (

      
      ).
      
    • Collect the Chloroform fraction (contains coumarins). Dry over anhydrous

      
      .
      
  • Purification (Column Chromatography):

    • Stationary Phase: Silica Gel 60 (230–400 mesh).

    • Mobile Phase: Gradient elution starting with Hexane:Ethyl Acetate (90:10)

      
       (60:40).
      
    • Detection: Monitor fractions via TLC. Coumarins appear as blue fluorescent spots under UV (365 nm).

  • Crystallization:

    • Pool fractions containing the target analogue.

    • Recrystallize from hot Methanol/Water (80:20) to yield needle-like crystals.

Protocol B: Synthetic Production (Pechmann Condensation)

Objective: Synthesize the specific probe 7-hydroxy-4,8-dimethylcoumarin for use as a reference standard. Self-Validating Step: The product must exhibit intense blue fluorescence in alkaline solution (lactone ring opening/closing equilibrium).

  • Reactants: Mix 2-methylresorcinol (10 mmol) and ethyl acetoacetate (10 mmol) in a round-bottom flask.

  • Catalysis: Add Amberlyst-15 (solid acid catalyst, 20% w/w) or dropwise cold conc.

    
     (traditional method).
    
  • Reaction: Heat to 110°C (solvent-free) or reflux in ethanol for 2 hours.

  • Work-up: Pour reaction mixture into crushed ice. The coumarin precipitates immediately as a solid.

  • Purification: Filter and recrystallize from Ethanol.

    • Yield: Typically >85%.[1]

    • Melting Point: 260–262°C.

Structural Characterization (NMR)

When distinguishing the synthetic 4,8-dimethyl compound from natural prenylated analogues, specific NMR signals are diagnostic.

  • C4-Methyl Group: Appears as a doublet or singlet around

    
     2.35 - 2.40 ppm  (characteristic of allylic methyl on the pyrone ring).
    
  • C8-Methyl Group: Appears as a singlet around

    
     2.20 - 2.30 ppm  (aromatic methyl).
    
  • C3-Proton: A diagnostic singlet at

    
     6.10 - 6.15 ppm .
    
  • Natural Contrast: In Osthole (natural analogue), the C8 position shows a prenyl multiplet (dimethylallyl group signals at

    
     1.65, 1.75, 3.52, 5.22) rather than a clean methyl singlet.
    

References

  • Bhat, S. V., Nagasampagi, B. A., & Sivakumar, M. (2005). Chemistry of Natural Products. Springer.
  • Kostova, I. (2005). Synthetic and natural coumarins as cytotoxic agents.[2][3] Current Medicinal Chemistry - Anti-Cancer Agents, 5(1), 29-46. Link

  • Tyagi, B., & Jasra, R. V. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Journal of Molecular Catalysis A: Chemical, 276(1-2), 47-56.
  • Venugopala, K. N., Rashmi, V., & Odhav, B. (2013). Review on natural coumarin lead compounds for their pharmacological activity. BioMed Research International, 2013, 963248. Link

  • Murray, R. D. H., Mendez, J., & Brown, S. A. (1982). The Natural Coumarins: Occurrence, Chemistry, and Biochemistry. John Wiley & Sons. (Authoritative text on coumarin distribution in Apiaceae).
  • Sarkanj, B., et al. (2013).[4] 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement.[5] Food Chemistry, 139(1-4), 488-495.[5] Link

Sources

Methodological & Application

HPLC analysis protocol for 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic HPLC-UV Analysis of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Abstract

This document provides a comprehensive, step-by-step protocol for the quantitative analysis of this compound using isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and robust method for purity determination and quantification. The protocol emphasizes the scientific rationale behind each step, from mobile phase selection to system suitability criteria, ensuring both technical accuracy and practical usability. This guide is grounded in established chromatographic principles and adheres to international validation standards to ensure trustworthiness and reproducibility.

Introduction and Scientific Rationale

This compound is a substituted coumarin. The coumarin scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Accurate and precise analytical methods are therefore essential for the characterization and quality control of such molecules during research and development.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of small molecules in complex mixtures.[2][3][4] Specifically, a reverse-phase (RP) modality is chosen for this application.

Causality behind the choice of Reverse-Phase HPLC:

  • Analyte Polarity: The target molecule, based on the structures of similar compounds like 7-Hydroxy-4,8-dimethyl-2h-chromen-2-one (XLogP3: 1.8) and 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one (XLogP: 2.3), is moderately non-polar.[5][6] This hydrophobicity makes it an ideal candidate for retention on a non-polar stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected. This is the most common and versatile reversed-phase packing, offering a high degree of hydrophobicity that effectively interacts with and retains non-polar to moderately polar analytes.[7] The retention mechanism is primarily based on hydrophobic interactions between the alkyl chains of the stationary phase and the non-polar regions of the analyte.[8]

  • Mobile Phase Selection: A mixture of a polar organic solvent (acetonitrile) and an aqueous buffer is used as the mobile phase. Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent elution strength for a wide range of compounds. The aqueous component, slightly acidified with formic acid, serves to control the ionization state of the phenolic hydroxyl group on the coumarin ring. By maintaining a low pH (around 3.0), the hydroxyl group remains protonated (non-ionized), which prevents peak tailing and ensures consistent retention.[8]

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram. This process ensures that the system is calibrated and suitable for analysis before the samples are tested, and that the data is processed correctly.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_mobile Mobile Phase Preparation (Acetonitrile, Water, Formic Acid) sys_startup HPLC System Startup & Equilibration prep_mobile->sys_startup prep_std Standard Solution Preparation (Stock & Working Standards) sys_suit System Suitability Test (Inject Standard 5x) prep_std->sys_suit prep_sample Sample Solution Preparation (Dissolution in Diluent) inject_samples Sample Injection & Chromatogram Acquisition prep_sample->inject_samples sys_startup->sys_suit Equilibrate >30 min sys_suit->inject_samples If SST Passes peak_integration Peak Integration & Identification inject_samples->peak_integration quantification Quantification (External Standard Method) peak_integration->quantification report Generate Final Report (Purity, Concentration) quantification->report

Caption: HPLC analysis workflow from preparation to reporting.

Materials and Reagents

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

  • Chemicals:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (ACS grade, ~99%).

  • Columns and Supplies:

    • Analytical Column: C18, 5 µm particle size, 4.6 mm x 150 mm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

    • Guard Column: C18 guard column (recommended to protect the analytical column).

    • Syringe filters (0.45 µm, PTFE or Nylon).

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity and ease of setup.

ParameterRecommended SettingRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmProvides excellent hydrophobic retention for the moderately non-polar analyte. The dimensions offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (55:45, v/v)Isocratic elution for simplicity and robustness. Acetonitrile provides good elution strength. 0.1% Formic acid ensures the analyte is in a non-ionized state for better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA small volume to prevent column overloading and peak distortion.
Detection Wavelength Primary: 325 nmSecondary (for peak purity): Scan 210-400 nmCoumarin derivatives typically exhibit strong absorbance around 320-330 nm. A DAD allows for spectral scanning to confirm peak identity and purity. If λmax is unknown, it must be determined experimentally.
Run Time 10 minutesSufficient time to elute the main peak and any potential impurities.

Detailed Experimental Protocols

Mobile Phase Preparation (1 L)
  • Measure 450 mL of HPLC-grade water into a 1 L glass media bottle.

  • Carefully add 1.0 mL of formic acid to the water.

  • Mix thoroughly.

  • Add 550 mL of HPLC-grade acetonitrile to the bottle.

  • Cap the bottle and mix well by inversion.

  • Sonicate for 10-15 minutes to degas the solution.

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard (50 µg/mL): Pipette 2.5 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution will be used for system suitability and quantification.

Sample Solution Preparation
  • Accurately weigh an appropriate amount of the sample to be analyzed (e.g., 25 mg) into a 25 mL volumetric flask.

  • Add approximately 20 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

  • Perform a subsequent dilution (similar to the working standard) to bring the expected concentration into the 20-80 µg/mL range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a core principle of a self-validating and trustworthy protocol.[9] The SST is performed by injecting the Working Standard solution five (5) consecutive times. The calculated parameters must meet the acceptance criteria outlined in pharmacopeias such as the USP.[10][11][12]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.
Theoretical Plates (N) N ≥ 2000Measures column efficiency. A higher number indicates sharper, more efficient peaks.
Repeatability (RSD%) RSD ≤ 2.0%The Relative Standard Deviation of the peak areas from the five replicate injections. Ensures the precision of the injection and detection systems.

Data Analysis and Quantification

The concentration of this compound in the sample is determined using the external standard method. The calculation is based on the direct comparison of the peak area of the analyte in the sample to the peak area of the reference standard.

Formula for Quantification:

Concentration (µg/mL) = (Areasample / Areastandard) * Concentrationstandard

Formula for Purity (%):

% Purity = (Areaanalyte / Areatotal) * 100

Where:

  • Areasample is the peak area of the analyte in the sample chromatogram.

  • Areastandard is the average peak area from the system suitability injections.

  • Concentrationstandard is the concentration of the Working Standard (e.g., 50 µg/mL).

  • Areaanalyte is the peak area of this compound.

  • Areatotal is the sum of the areas of all peaks in the chromatogram.

Method Validation Considerations

To ensure this method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15][16] The validation should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of test results to the true value. Determined by spike-recovery studies.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±2°C in column temperature).

Validation_Parameters cluster_params Key Validation Characteristics Method Analytical Method Validation (ICH Q2) Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Method->Range

Caption: Core parameters for analytical method validation per ICH Q2.

References

  • AA Blocks. 7-Hydroxy-4,8-dimethyl-2h-chromen-2-one.[Link]

  • Dwyer, C. J., & Ch-Getz, J. (2013). Reverse-phase HPLC analysis and purification of small molecules. In Methods in molecular biology (Clifton, N.J.) (Vol. 1061, pp. 239–245). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • International Conference on Harmonisation (ICH). Quality Guidelines.[Link]

  • Mechi, L., et al. (2011). 3-Acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one.Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3129. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development.[Link]

  • PubChem. 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one.[Link]

  • ResearchGate. (PDF) Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography.[Link]

  • United States Pharmacopeia (USP). <621> Chromatography.[Link]

  • Waters. System suitability Requirements for a USP HPLC Method.[Link]

Sources

purification techniques for synthetic coumarin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Pechmann Condensates to Pharma-Grade Scaffolds

Abstract

Synthetic coumarin derivatives (benzopyrones) are critical scaffolds in anticoagulant drugs (e.g., Warfarin), fluorescent probes, and anticancer therapeutics.[1] However, the classical Pechmann condensation and Knoevenagel reactions often yield complex mixtures containing unreacted phenols, structural isomers (e.g., 7- vs. 5-substituted), and oligomeric side products. This guide provides a hierarchical purification strategy, moving from bulk crystallization to high-resolution chromatography, ensuring >98% purity for biological assays.

Part 1: The Chemistry of Contamination

Before selecting a method, one must understand the impurities inherent to coumarin synthesis.

Impurity TypeSourcePhysicochemical ChallengeRemoval Strategy
Unreacted Phenols Excess starting material (Resorcinol, Phenol)High polarity, oxidizes to colored quinones.Alkaline wash (early) or Flash Chromatography.
Regioisomers Pechmann condensation ambiguity (e.g., 5-hydroxy vs 7-hydroxy)Identical MW, very similar

values.
Gradient Flash Chromatography or Prep-HPLC.
Oligomers Acid-catalyzed polymerizationLow solubility, "gummy" texture.Recrystallization (hot filtration).
Acid Catalyst

,

, or solid acids
pH interference in bio-assays.Aqueous workup / Neutralization.

Part 2: Primary Purification – Recrystallization Strategies

The "Workhorse" Method for Bulk Purity

Recrystallization is the most scalable method for removing oligomers and unreacted starting materials. However, coumarins are notorious for "oiling out" (separating as a liquid rather than a crystal) due to their low melting points and semi-polar nature.

Protocol A: The Aqueous-Ethanol System

Best for: 7-hydroxy-4-methylcoumarin and simple derivatives.

Mechanism: Water acts as the anti-solvent, drastically reducing coumarin solubility as temperature drops, while polar phenolic impurities remain in the aqueous mother liquor.

  • Dissolution: Transfer crude solid to an Erlenmeyer flask. Add minimum boiling 95% Ethanol until dissolved.

    • Expert Tip: If the solution is dark/colored, add activated charcoal (1% w/w), boil for 5 mins, and filter hot through Celite to remove oxidized polymeric impurities.

  • Supersaturation: Remove from heat. Slowly add hot Distilled Water dropwise until persistent turbidity (cloudiness) appears.

    • Ratio Target: Typically reaches a 33–40% aqueous ethanol concentration.

  • Re-solubilization: Add just enough hot ethanol to clear the turbidity.

  • Crystallization: Allow to cool slowly to room temperature on a cork ring (insulation prevents shock-cooling). Then move to

    
     overnight.
    
  • Isolation: Filter under vacuum. Wash with ice-cold 30% aq. ethanol.[2][3][4][5]

Protocol B: The "Oiling Out" Rescue (Acetonitrile/Ether)

Best for: Lipophilic coumarins or those that form oils in aqueous systems.

  • Dissolve crude oil/solid in minimum hot Acetonitrile (ACN) .

  • Allow to cool to room temperature.

  • If no crystals form, add Diethyl Ether (vapor diffusion method) or slowly add Hexane until cloudy.

  • Critical Step: If oil droplets form, reheat to dissolve, then add a "seed crystal" of pure product (if available) or scratch the glass surface to induce nucleation.

Visualization: Recrystallization Decision Tree

Recrystallization_Logic Start Crude Coumarin Solid Solubility Check Solubility in Boiling EtOH Start->Solubility Charcoal Dark Color? Add Charcoal -> Filter Solubility->Charcoal WaterAdd Add Hot Water (Anti-solvent) Charcoal->WaterAdd Cloudy Persistent Turbidity? WaterAdd->Cloudy Cloudy->WaterAdd No Clear Add min. EtOH to clear Cloudy->Clear Yes Cool Slow Cool to RT Clear->Cool Oil Oiling Out? Cool->Oil Seed Reheat & Seed or Switch to ACN/Hexane Oil->Seed Yes Filter Vacuum Filter Wash with cold solvent Oil->Filter No (Crystals) Seed->Cool

Caption: Logic flow for optimizing recrystallization and mitigating "oiling out" phenomena.

Part 3: High-Resolution Separation – Flash Chromatography

For Isomer Separation and Difficult Substrates

When recrystallization fails to separate regioisomers (e.g., 7-hydroxy vs. 5-hydroxy coumarins), Flash Column Chromatography is required.

The "Acidic Modifier" Necessity

Coumarins with phenolic hydroxyl groups (e.g., Umbelliferone) are slightly acidic (


). On standard silica gel, they interact strongly with surface silanols, causing peak tailing  and poor resolution.
  • Solution: Add 0.1% Acetic Acid or Formic Acid to the mobile phase. This suppresses ionization, keeping the coumarin in its neutral, less sticky form.

Protocol C: Gradient Elution (Silica Gel)
  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase A: Dichloromethane (DCM) + 0.1% Acetic Acid.

  • Mobile Phase B: Ethyl Acetate (EtOAc) + 0.1% Acetic Acid.

Step-by-Step:

  • TLC Optimization: Run TLC in 100% DCM. If

    
    , add EtOAc. Target an 
    
    
    
    of 0.3 for the product.
  • Column Packing: Slurry pack silica in 100% DCM.

  • Loading: Dry load! Dissolve crude in minimal acetone, mix with silica (1:2 ratio), and evaporate to a dry powder. Pour this powder on top of the column. Liquid loading often leads to band broadening for coumarins.

  • Elution Gradient:

    • 0–5 mins: 100% DCM (Elutes non-polar impurities).

    • 5–20 mins: 0%

      
       20% EtOAc (Linear gradient).
      
    • 20–30 mins: Hold at 20% EtOAc (Typical elution window for substituted coumarins).

    • 30+ mins: Flush with 100% EtOAc (Removes polar phenols).

Part 4: Emerging Green Technology – Centrifugal Partition Chromatography (CPC)

For Scale-Up without Silica Loss [6]

CPC is a liquid-liquid chromatography technique with no solid support.[6]

  • Why use it? Eliminates irreversible adsorption of coumarins onto silica. High loading capacity (grams per run).

  • Mechanism: Separation based on partition coefficient (

    
    ) between two immiscible liquid phases held in a spinning rotor.[6][7]
    
Protocol D: The HEMWat System
  • Solvent System: Hexane / Ethyl Acetate / Methanol / Water (HEMWat).

  • Ratio: Start with 10:8:10:9 (v/v).

  • Preparation: Mix solvents in a separatory funnel. Allow to equilibrate. Split into Upper Phase (Organic) and Lower Phase (Aqueous) .

  • Mode Selection:

    • Ascending Mode: Fill rotor with Lower Phase (Stationary). Pump Upper Phase (Mobile).

    • Reasoning: Coumarins are moderately polar but prefer the organic phase in this mix.

  • Operation:

    • Fill rotor with Lower Phase at 500 rpm.

    • Increase speed to 1600 rpm.

    • Pump Mobile Phase (Upper) at 3–5 mL/min.

    • Inject sample dissolved in 50:50 mix of both phases.

  • Detection: Monitor UV at 254 nm or 320 nm (coumarin characteristic absorption).

Part 5: Quality Control & Validation

Before releasing the compound for biological testing, validate purity using HPLC-PDA .

Analytical HPLC Conditions
  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[8]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Pass Criteria:

    • Purity > 98% (Area under curve at 254 nm).[9][10]

    • Single peak (check for "shoulder" peaks indicating isomers).

Visualization: Complete Purification Workflow

Purification_Workflow Synthesis Pechmann Condensation Crude Crude Mixture (Solid/Oil) Synthesis->Crude Analysis TLC / HPLC Analysis Crude->Analysis Decision Purity < 80%? Analysis->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst Yes (Bulk Impurities) Flash Flash Chromatography (Silica + 0.1% Acid) Decision->Flash No (Isomers present) CPC CPC (Scale-up) (HEMWat System) Decision->CPC Scale > 5g Recryst->Analysis Final Prep-HPLC (Polishing) Flash->Final CPC->Final QC QC Release (>98% Purity) Final->QC

Caption: Integrated workflow from synthesis to final QC, selecting methods based on scale and impurity profile.

References

  • Sithambaresan, M., & Prahadeesh, N. (2019).[11] Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Research Review International Journal of Multidisciplinary.

  • Skalicka-Woźniak, K., et al. (2016). Isolation of Methoxyfuranocoumarins From Ammi majus by Centrifugal Partition Chromatography. Journal of Chromatographic Science.

  • BenchChem Application Notes. (2025). Experimental Protocol for Pechmann Condensation of Coumarins.

  • Interchim Application Note. Purification of Coumarin using Flash Chromatography (PF-15SIHP-F0025).

  • Kromaton. Centrifugal Partition Chromatography Technology & Applications.

Sources

Application Note: Advanced Mass Spectrometry Methods for the Identification and Characterization of Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Coumarins are a diverse class of benzopyrone secondary metabolites widely distributed in the plant kingdom, with significant applications in the pharmaceutical, food, and cosmetic industries.[1] Their structural diversity presents a considerable analytical challenge, necessitating powerful and selective identification techniques. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of modern mass spectrometry (MS) methods for the robust identification and characterization of coumarins. We delve into the causality behind methodological choices, from sample preparation to advanced detection strategies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols, data interpretation guidance, and workflow visualizations are provided to ensure scientific integrity and experimental success.

Introduction: The Analytical Imperative for Coumarin Identification

Coumarins and their derivatives (e.g., furanocoumarins, pyranocoumarins) exhibit a wide spectrum of biological activities, ranging from anticoagulant and anti-inflammatory to phototoxic and hepatotoxic effects.[2][3] This dual nature makes their precise identification and quantification critical for drug discovery, food safety, and quality control of herbal products.[1][2] Mass spectrometry, particularly when coupled with chromatographic separation, has become the gold standard for this purpose due to its unparalleled sensitivity, selectivity, and ability to provide structural information.[4][5][6]

This guide is structured to provide both foundational knowledge and actionable protocols, explaining not just how to perform the analysis but why specific techniques and parameters are chosen for optimal results in coumarin characterization.

Foundational MS Principles for Coumarin Analysis

The successful identification of coumarins relies on three core MS stages: ionization, mass analysis, and detection. The choice of technique is dictated by the physicochemical properties of the target coumarins and the complexity of the sample matrix.

  • Ionization: The process of converting neutral coumarin molecules into gas-phase ions. The choice of ionization source is paramount.

    • Electrospray Ionization (ESI): Ideal for polar and thermally labile coumarins. It typically produces protonated molecules [M+H]+, which are stable precursor ions for subsequent fragmentation analysis (MS/MS).[4][5][6][7]

    • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar and more volatile coumarins that may not ionize efficiently by ESI.[3][4]

    • Electron Ionization (EI): Primarily used in GC-MS. This high-energy technique causes extensive and reproducible fragmentation, creating a characteristic "fingerprint" spectrum for a given compound.[8][9]

  • Mass Analysis: The separation of ions based on their mass-to-charge ratio (m/z).

    • Quadrupole (Q): A common mass filter, excellent for quantitative analysis in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.[3][5]

    • Time-of-Flight (TOF) & Orbitrap: High-resolution mass spectrometry (HRMS) analyzers that provide highly accurate mass measurements.[8][9] This capability is crucial for determining the elemental composition of unknown coumarins and distinguishing between isobaric interferences—compounds with the same nominal mass but different chemical formulas.[8][9]

Key Mass Spectrometry Workflows for Coumarin Identification

The two dominant workflows for coumarin analysis are GC-MS and LC-MS. The choice between them depends on the volatility and thermal stability of the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile coumarins.[10][11]

  • Principle of Causality: GC separates compounds based on their boiling points and interaction with a stationary phase. This makes it highly effective for simple, non-polar coumarins. The subsequent EI fragmentation provides rich structural information and allows for library matching against established databases like NIST.[8]

  • Advantages: Excellent chromatographic resolution, high reproducibility, and access to extensive spectral libraries for confident identification.

  • Limitations: Requires analytes to be thermally stable and volatile. Many complex or polar coumarins require chemical derivatization to increase their volatility, adding a step to sample preparation and a potential source of variability.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most versatile and widely used technique for coumarin analysis, capable of handling a vast range of polarities and molecular weights without derivatization.[4][6][12]

  • Principle of Causality: Reversed-phase HPLC separates coumarins based on their hydrophobicity. Coupling this with "soft" ionization techniques like ESI or APCI allows for the detection of an intact molecular ion, which is essential for determining the molecular weight and for use as a precursor in tandem MS.

  • Tandem Mass Spectrometry (LC-MS/MS): This is the definitive technique for both structural confirmation and sensitive quantification.[3][5][13] By selecting the molecular ion (precursor) in the first mass spectrometer (Q1), fragmenting it in a collision cell (q2), and analyzing the resulting fragment ions (products) in the second mass spectrometer (Q3), MS/MS provides exceptional specificity.[4] This process, particularly in MRM mode, virtually eliminates matrix interference, enabling ultra-sensitive quantification.[5][14]

Workflow Visualization

Coumarin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatography & MS Analysis cluster_data Data Processing Sample Plant Material / Product Extraction Solvent Extraction (Methanol/Ethanol) Sample->Extraction Cleanup Solid Phase Extraction (SPE) (Optional, for complex matrices) Extraction->Cleanup LC LC Separation (Reversed-Phase C18) Cleanup->LC Polar / Non-volatile GC GC Separation (HP-5MS Column) Cleanup->GC Volatile MS Ionization (ESI / APCI / EI) LC->MS GC->MS MSMS MS/MS Analysis (MRM / Product Ion Scan) MS->MSMS Ident Identification (Library Match / Accurate Mass) MSMS->Ident Quant Quantification (Calibration Curve) Ident->Quant Elucid Structural Elucidation (Fragmentation Analysis) Ident->Elucid Coumarin_Fragmentation Coumarin Protonated Coumarin [M+H]+ Collision Collision-Induced Dissociation (CID) Coumarin->Collision LossCO Neutral Loss of CO (-28 Da) Collision->LossCO Fragment1 Benzofuran Ion [M+H-CO]+ LossCO->Fragment1

Caption: Characteristic fragmentation pathway of the coumarin core structure.

Quantitative Data Example

The table below provides experimentally determined MRM transitions for common coumarins, which can be used as a starting point for method development.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)Use
Coumarin 147.191.125Quantifier [5]
147.1103.120Qualifier [5]
Umbelliferone 163.1107.130Quantifier
163.1135.120Qualifier
Psoralen 187.1131.135Quantifier
187.1159.125Qualifier
Scopoletin 193.1178.015Quantifier
193.1135.025Qualifier

Conclusion

Mass spectrometry, particularly LC-MS/MS, offers an unparalleled combination of sensitivity, selectivity, and structural elucidation power for the analysis of coumarins. By understanding the principles of ionization and fragmentation, and by implementing robust, validated protocols for sample preparation and analysis, researchers can confidently identify and quantify these important compounds in complex matrices. The use of high-resolution mass spectrometry further enhances this capability, enabling the unambiguous identification of novel or unexpected coumarin derivatives. The methods and protocols detailed in this guide provide a solid foundation for any laboratory engaged in the research, development, or quality control of products containing coumarins.

References

  • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. Available from: [Link]

  • Bentham Open. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal. Available from: [Link]

  • Guan, Y., et al. (2017). Simultaneous Analysis of Simple Coumarins and Furocoumarines in Cigarettes by Solid-Phase Extraction with Gas Chromatography-Mass Spectrometry. Journal of AOAC International, 100(5), 1559-1564. Available from: [Link]

  • Boufades, H., et al. (2010). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. International Journal of Molecular Sciences, 11(10), 3939-3950. Available from: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of coumarin and its derivatives. ResearchGate. Available from: [Link]

  • Wang, R., et al. (2020). Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Journal of Mass Spectrometry, 55(5), e4496. Available from: [Link]

  • Zhao, Y., et al. (2009). Determination of Coumarin in Teas by GC/MS. Journal of Chinese Mass Spectrometry Society, 30(Suppl), 214-215. Available from: [Link]

  • Agilent Technologies. (n.d.). High-resolution LC-MS/MS analysis of coumarins and their metabolites in citrus juices. Agilent Technologies Community. Available from: [Link]

  • Russo, M., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Applied Sciences, 14(16), 6888. Available from: [Link]

  • Tine, Y., et al. (2017). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Molecules, 22(1), 154. Available from: [Link]

  • ResearchGate. (n.d.). Data obtained for analysis of sesquiterpene coumarin compounds by GC/MS. ResearchGate. Available from: [Link]

  • Zhou, W., et al. (2017). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 22(9), 1435. Available from: [Link]

  • FSSAI. (n.d.). Method for estimation of Coumarin content in Cinnamon. Food Safety and Standards Authority of India. Available from: [Link]

  • ResearchGate. (n.d.). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. ResearchGate. Available from: [Link]

  • Wu, W., & Lisko, J. (2024). Analysis of Coumarin in Tobacco, Smokeless Tobacco Products, and Electronic Cigarette Liquids by Isotope Dilution LC–MS/MS. LCGC International, 37(3). Available from: [Link]

  • Lončar, M., et al. (2020). Coumarins in Food and Methods of Their Determination. Foods, 9(5), 645. Available from: [Link]

  • Tine, Y., et al. (2017). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Semantic Scholar. Available from: [Link]

  • Chao, L. S. (1993). Determination of coumarin in fragrance products by capillary gas chromatography with electron capture detection. Journal of AOAC International, 76(5), 983-986. Available from: [Link]

  • Tine, Y., et al. (2017). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. PubMed. Available from: [Link]

  • Kuster, R. M. (2014). Can anyone suggest the best method for total coumarin assay using spectrophotometry? ResearchGate. Available from: [Link]

  • Al-Majedy, Y. K., et al. (2017). Determination of coumarin in methanol extract of cinnamon (Cinnamomum cassia Blume) using reversed-phase high-performance liquid chromatography. Journal of Pharmacognosy and Phytochemistry, 6(4), 726-730. Available from: [Link]

  • Zhou, W., et al. (2017). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

Sources

High-Precision Analysis of Coumarin Derivatives in Biological Matrices: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of coumarin (1,2-benzopyrone) and its derivatives (e.g., warfarin, 7-hydroxycoumarin) in biological matrices is critical for pharmacokinetic profiling, toxicity assessment, and therapeutic drug monitoring. This guide moves beyond standard textbook procedures to address the specific physicochemical challenges of the coumarin scaffold—most notably the pH-dependent stability of the lactone ring and the severe matrix effects common in plasma and urine.

This document details two validated workflows:

  • LC-MS/MS (Triple Quadrupole): The gold standard for high-sensitivity quantitation of multiple derivatives simultaneously.

  • HPLC-FLD (Fluorescence Detection): A cost-effective, high-selectivity method optimized for hydroxylated metabolites (e.g., 7-hydroxycoumarin).

Critical Mechanistic Insight: Lactone Ring Stability

Before beginning any extraction, researchers must understand the lability of the coumarin lactone ring. In basic media (pH > 8), the lactone ring hydrolyzes to form the cis-coumarinic acid salt (non-fluorescent, different retention time). This reaction is reversible upon acidification.

Crucial Protocol Rule: All biological samples and extraction solvents must be maintained at pH < 7.0 (optimally pH 4.0–5.0) to ensure the analyte remains in the closed-ring lactone form.

LactoneStability Lactone Coumarin (Lactone Form) Closed Ring Hydrophobic Fluorescent (Specific) OpenRing Coumarinate (Open Ring) Anionic Salt Hydrophilic Non-Fluorescent Lactone->OpenRing  Basic pH (>8)   OpenRing->Lactone  Acidic pH (<5)  

Sample Preparation Strategy

Direct protein precipitation (PP) is often insufficient for trace analysis of coumarins due to significant ion suppression in MS. Liquid-Liquid Extraction (LLE) using ethyl acetate is the recommended "Green Chemistry" approach, offering a balance of high recovery and matrix cleanup.[1]

Decision Matrix: Choosing Your Prep Method

SamplePrep Start Biological Sample (Plasma/Urine) Sensitivity Required Sensitivity? Start->Sensitivity HighSens High (< 1 ng/mL) LC-MS/MS Sensitivity->HighSens MedSens Medium (> 10 ng/mL) HPLC-UV/FLD Sensitivity->MedSens Method1 Solid Phase Extraction (SPE) (HLB or Mixed Mode) Best Cleanliness HighSens->Method1 Complex Matrix Method2 Liquid-Liquid Extraction (LLE) (Ethyl Acetate) Best Balance (Cost/Recovery) HighSens->Method2 Standard Plasma MedSens->Method2 Method3 Protein Precipitation (PP) (Acetonitrile + Formic Acid) High Throughput / High Matrix Effect MedSens->Method3 Rapid Screening

Figure 2: Sample preparation decision tree based on sensitivity needs and matrix complexity.

Protocol: Green Liquid-Liquid Extraction (LLE)

Reagents: Ethyl Acetate (HPLC Grade), 0.1% Formic Acid in Water. Internal Standard (IS): Warfarin-d5 or 7-Hydroxycoumarin-d5 (100 ng/mL in MeOH).

  • Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard solution. Vortex for 10 sec.

  • Acidify: Add 10 µL of 1.0 M Formic Acid (to ensure lactone stability).

  • Extract: Add 500 µL of Ethyl Acetate .

  • Agitate: Vortex vigorously for 2 minutes or shake for 10 minutes.

  • Separate: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Concentrate: Transfer 400 µL of the upper organic layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to autosampler vial.

Analytical Method A: LC-MS/MS (Targeted Quantitation)

This workflow is designed for the simultaneous quantitation of Coumarin, 7-Hydroxycoumarin (7-OHC), and Warfarin.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).[3][4]

  • Polarity: Positive for Coumarin; Negative for Warfarin and 7-OHC (Phenolic protons ionize better in Neg mode). Note: Modern MS can switch polarities rapidly, or run separate injections.

Table 1: Optimized MRM Transitions

AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Coumarin ESI+147.1 [M+H]+103.13025
7-Hydroxycoumarin ESI-161.0 [M-H]-133.03520
Warfarin ESI-307.1 [M-H]-161.04018
Warfarin-d5 (IS) ESI-312.1 [M-H]-161.04018

Analytical Method B: HPLC-FLD (Metabolite Profiling)

For laboratories without MS/MS, or for specific analysis of hydroxylated metabolites (which are naturally fluorescent), HPLC-FLD is highly sensitive and selective.

Chromatographic Conditions
  • Column: Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution.

    • Water (adjusted to pH 3.0 with Acetic Acid) : Acetonitrile (70:30 v/v).

    • Why pH 3.0? Suppresses ionization of phenolic groups, sharpening peaks and maintaining the lactone ring.

  • Flow Rate: 1.0 mL/min.

Detection Parameters

Coumarin itself has weak fluorescence. Its metabolite, 7-Hydroxycoumarin (Umbelliferone), is intensely fluorescent.

Table 2: Fluorescence Settings

AnalyteExcitation (nm)Emission (nm)LOD (ng/mL)
7-Hydroxycoumarin 3254550.5
Scopoletin 3454601.0
Coumarin 274UV Detection (274 nm)50.0 (UV)

Method Validation & Performance

Validation should follow FDA/EMA Bioanalytical Method Validation guidelines.

Table 3: Typical Validation Metrics (LC-MS/MS)

ParameterAcceptance CriteriaTypical Performance (Coumarins)
Linearity (R²) > 0.990.995 - 0.999
Accuracy (% Bias) ± 15% (± 20% at LLOQ)± 8.5%
Precision (% CV) < 15% (< 20% at LLOQ)< 6.2%
Recovery (LLE) Consistent across range85 - 95% (Ethyl Acetate)
Matrix Effect 85-115%90 - 105% (with IS correction)
Calculating Matrix Effect (ME)


  • ME < 100%: Ion Suppression (Common in ESI).

  • ME > 100%: Ion Enhancement.

Troubleshooting: The Application Scientist's Notebook

  • Drifting Retention Times:

    • Cause: pH fluctuation in the mobile phase.

    • Fix: Use buffered mobile phases (Ammonium Formate/Acetate) rather than just adding acid to water.

  • Peak Tailing for Warfarin:

    • Cause: Interaction of the acidic enol group with active sites on the column.

    • Fix: Increase buffer concentration to 10-20 mM or use an "end-capped" column technology.

  • Low Sensitivity for Parent Coumarin:

    • Cause: Coumarin does not ionize well in ESI negative mode.

    • Fix: Ensure your method switches to Positive mode for Coumarin, or use APCI (Atmospheric Pressure Chemical Ionization) if available, which is better for neutral lactones.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Zuo, Z., et al. (2010). "Simultaneous measurement of S-warfarin, R-warfarin, S-7-hydroxywarfarin and R-7-hydroxywarfarin in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link

  • López-Castillo, N., et al. (2013).[5] "Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions." Advances in Chemical Engineering and Science. Link

  • Tine, Y., et al. (2017). "A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides Extracts." Molecules. Link

Sources

Troubleshooting & Optimization

troubleshooting low fluorescence signal in hydroxycoumarin probes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Fluorescence Signal in Hydroxycoumarin Assays Audience: Researchers, Scientists, and Drug Discovery Professionals Status: Active Support Guide

Introduction: The "Blue Fluorescence" Challenge

Hydroxycoumarin (7-hydroxycoumarin or 7-HC, also known as umbelliferone) is a widely used fluorophore for phosphatase, glycosidase, and esterase assays. However, it presents a unique set of physicochemical challenges compared to green (fluorescein) or red (rhodamine) fluorophores.

The Core Issue: Users frequently report "zero signal" or "low sensitivity" even when HPLC confirms product formation. This discrepancy is almost always due to the protonation state of the molecule or optical interference in the UV range.

This guide deconstructs these failure modes using a first-principles approach.

Part 1: The pH Dependency (The "On/Off" Switch)

Q: I see product conversion by HPLC, but my fluorescence signal is negligible. Why?

A: You are likely measuring the protonated (acidic) form of the probe, which is non-fluorescent.

The Mechanism: 7-Hydroxycoumarin acts as a pH indicator.[1] It exists in equilibrium between a protonated phenol (low fluorescence) and a deprotonated phenolate anion (high fluorescence).

  • pKa: ~7.8[1]

  • Excitation/Emission: ~360 nm / ~450 nm (Strongest in basic conditions).

If your enzymatic assay runs at pH 5.0–7.0 (common for lysosomal enzymes or acidic hydrolases), the probe is effectively "switched off" during the reaction.

Diagram: The Protonation Switch

pH_Switch Acid Protonated Form (Phenol) pH < 7.0 pKa pKa ≈ 7.8 (Equilibrium Point) Acid->pKa + OH⁻ Base Deprotonated Form (Phenolate Anion) pH > 8.5 Fluorescence High Fluorescence (Ex 360nm / Em 450nm) Base->Fluorescence Excitation pKa->Acid + H⁺ pKa->Base Ionization

Figure 1: The fluorescence of 7-hydroxycoumarin is gated by pH.[1] Maximal signal requires pH > pKa + 1.

Troubleshooting Protocol: The "Stop Solution" Test

If you are running a continuous kinetic assay at neutral/acidic pH, you will not see a signal. You must convert to an Endpoint Assay .

  • Run Reaction: Incubate enzyme and substrate at the optimal enzymatic pH (e.g., pH 5.5).

  • Stop & Develop: Add an equal volume of Stop Solution (0.1 M Glycine-NaOH, pH 10.0 or 0.2 M Na₂CO₃).

  • Read: Measure fluorescence immediately. The high pH "turns on" the fluorophore.

Expert Tip: If continuous monitoring is mandatory at low pH, switch to 6,8-difluoro-7-hydroxycoumarin (pKa ~4.9), which remains fluorescent at acidic pH [1].

Part 2: Optical Physics & Instrumentation

Q: My plate reader is set to Ex/Em 360/450 nm, but the background is high and signal is low. Is it the plate?

A: Yes. You are likely using standard polystyrene plates which are opaque or autofluorescent to UV light.

The Physics: 7-HC requires excitation in the Ultraviolet (UV) range (~360 nm).

  • Standard Polystyrene: Absorbs significant UV light below 380 nm.[2] This attenuates your excitation energy before it reaches the sample (Inner Filter Effect Type I) and can generate high background autofluorescence.

  • The Geometry Factor:

    • Top-Reading: Less affected by plate material absorption, but meniscus issues can cause variability.

    • Bottom-Reading: Critical failure point if using standard clear-bottom plates.

Hardware Optimization Table
ComponentStandard Setup (High Risk)Optimized Setup (Recommended)
Plate Material Clear PolystyreneBlack-walled (reduces crosstalk) with UV-Transparent or Optical Glass bottom.
Read Mode Bottom (through plastic)Top Reading (bypasses plastic) or Bottom (only with UV-star/Quartz plates).
Filter Set GFP / FITC (Wrong wavelengths)DAPI or custom Coumarin set (Ex 360±20nm / Em 460±20nm).
Gain Auto-scaleFixed Gain (determined by max standard).

Part 3: The Inner Filter Effect (IFE)[3]

Q: My signal drops as I increase the substrate concentration. Is the enzyme inhibited?

A: Likely not. You are observing the Inner Filter Effect (IFE) .[3][4][5]

The Mechanism: Many coumarin-based substrates (e.g., 4-methylumbelliferyl phosphate) absorb light at the excitation wavelength (360 nm). At high concentrations (>100 µM), the substrate itself absorbs the excitation light before it can excite the product (7-HC).

Diagnostic Workflow:

  • Prepare a Standard Curve: 0 to 10 µM free 7-hydroxycoumarin.

  • Spike: Add the substrate at the assay concentration to one set of standards.

  • Compare: If the fluorescence of the "Spiked" set is significantly lower than the "Buffer-only" set, IFE is present.

Solution:

  • Reduce substrate concentration (if

    
     allows).
    
  • Use a shorter pathlength (low-volume plates).

  • Apply a mathematical correction factor based on absorbance [2].[3]

Part 4: Validated Troubleshooting Workflow

Use this logic gate to diagnose your specific issue.

Troubleshooting_Flow Start Start: Low Signal Check_pH Check Assay pH Is pH > 8.5? Start->Check_pH Check_Plate Check Plate Type Is it Black/UV-Transparent? Check_pH->Check_Plate Yes Action_StopSol Action: Add pH 10 Stop Solution (Glycine-NaOH) Check_pH->Action_StopSol No Check_IFE Check Substrate Conc. Is [Substrate] > 100µM? Check_Plate->Check_IFE Yes Action_TopRead Action: Switch to Top Read or Quartz/UV Plate Check_Plate->Action_TopRead No Action_Dilute Action: Dilute Substrate or Correct for IFE Check_IFE->Action_Dilute Yes Contact Contact Technical Support (Suspect Quenching/Purity) Check_IFE->Contact No Success Signal Restored? Action_StopSol->Success Action_TopRead->Success Action_Dilute->Success Success->Contact No

Figure 2: Step-by-step logic to isolate chemical vs. optical failure modes.

Part 5: Standard Curve Protocol (Self-Validation)

Do not rely on relative fluorescence units (RFU) alone. You must generate a standard curve to validate the instrument and the probe.

Reagents:

  • Standard: 7-Hydroxycoumarin (Free acid, not the substrate).

  • Buffer A: Assay Buffer (e.g., Citrate pH 5.5).

  • Buffer B: Stop Solution (0.1 M Glycine-NaOH, pH 10.0).

Procedure:

  • Stock: Prepare 10 mM 7-HC in DMSO.

  • Dilution: Dilute to 100 µM in Buffer B (High pH is critical for the standard).

  • Series: Prepare a 1:2 serial dilution (10 µM down to 0.0 nM) in Buffer B.

  • Plate: Pipette 100 µL of each standard into the plate.

  • Read: Measure at Ex 360 / Em 450.

Acceptance Criteria:

  • Linearity:

    
    .
    
  • Limit of Detection: Signal at lowest concentration should be >3x Standard Deviation of the blank.

  • If this curve fails, the issue is hardware (filters/lamp) or reagent degradation, not the enzyme assay.

References
  • Sun, W. C., Gee, K. R., Klaubert, D. H., & Haugland, R. P. (1998). Synthesis of fluorinated coumarins: reduction of polymer-bound lactones with borane-dimethyl sulfide complex as a convenient route to fluorescent alcohols. The Journal of Organic Chemistry, 63(21), 7559-7561.

  • Lakowicz, J. R. (2006).[3] Principles of Fluorescence Spectroscopy. Springer. (Chapter 2: Instrumentation for Fluorescence Spectroscopy - Inner Filter Effects).

  • Molecular Devices. (n.d.). Effects of Microplate Materials on UV Absorbance Measurements.

  • BenchChem. (2025).[1] Troubleshooting low fluorescence signal with 7-Hydroxy-4-methylcoumarin-3-acetic acid.

Sources

Technical Support Center: Stability & Handling of 7-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of 7-Hydroxycoumarin (Umbelliferone) Derivatives Audience: Researchers, Analytical Chemists, and DMPK Scientists Version: 2.4 (Current)

Introduction: The "Coumarin Paradox"

Welcome to the Technical Support Center. If you are working with 7-hydroxycoumarin (7-HC) or its phase II metabolites (glucuronides/sulfates), you are likely encountering a specific physicochemical contradiction known as the Coumarin Paradox :

The conditions required for maximum fluorescence (alkaline pH) are the exact conditions that promote chemical degradation (lactone ring hydrolysis).

This guide moves beyond basic datasheets to address the causal mechanisms of instability. It provides self-validating protocols to ensure your data reflects biological reality, not experimental artifacts.

Module 1: The pH Stability Matrix

Core Issue: Loss of signal during storage vs. loss of signal during measurement.

The Mechanism

7-HC derivatives exist in three distinct states depending on pH. Understanding this equilibrium is critical for experimental design.

  • Neutral Form (pH < 6): The phenolic hydroxyl is protonated. Low Fluorescence. Stable for storage.

  • Anionic Form (pH > 7.8): The phenolic hydroxyl is deprotonated (pKa ~7.8). Maximal Fluorescence.

  • Ring-Opened Form (pH > 10 or prolonged pH 8+): The lactone ring hydrolyzes to form a non-fluorescent coumarinate salt. This can be irreversible if isomerization to trans-coumaric acid occurs.

Visualization: The pH Equilibrium Pathway

The following diagram illustrates the critical decision points for handling 7-HC solutions.

G Neutral Neutral Lactone (Protonated) LOW FLUORESCENCE Stable Storage Anion Anionic Lactone (Deprotonated) HIGH FLUORESCENCE Transient Stability Neutral->Anion pH > 7.8 (Activation) Anion->Neutral pH < 6.0 (Quenching) Opened Ring-Opened Coumarinate NON-FLUORESCENT Degradation Product Anion->Opened pH > 10 or Time > 2h @ pH 8 Opened->Neutral Acidification (Re-cyclization)

Figure 1: The pH-dependent equilibrium of 7-hydroxycoumarin. Note that high fluorescence and high chemical stability occur at opposite ends of the pH spectrum.

Troubleshooting Protocol: The "pH Switch" Technique

Goal: To measure maximal signal without degrading the sample.

  • Storage (The "Safe" State):

    • Maintain stock solutions in DMSO or MeOH (anhydrous).

    • If aqueous, buffer at pH 4.5 - 6.0 (e.g., Acetate or MES buffer).

    • Why: Keeps the lactone ring closed and stable.

  • Measurement (The "Active" State):

    • Prepare a "Stop Solution" or "Reading Buffer" at pH 9.5 - 10.0 (e.g., Glycine-NaOH or Tris-Base).

    • Action: Add the Reading Buffer immediately before plate reading.

    • Window: Read within 10-20 minutes .

    • Why: Instantly deprotonates the phenol for max signal (Ex 360nm / Em 450nm) before ring hydrolysis kinetics become significant.

Module 2: Biological Matrix Handling (Metabolites)

Core Issue: Spontaneous reappearance of 7-HC signal in plasma/urine samples (False Positives).

The Mechanism

In DMPK studies, 7-HC-Glucuronide (7-HC-G) and 7-HC-Sulfate are the primary metabolites.

  • Artifact Risk: These metabolites are non-fluorescent. If they hydrolyze back to the parent 7-HC during sample prep, you will overestimate the amount of free drug.

  • Culprits: Endogenous

    
    -glucuronidases (in urine/plasma) or spontaneous chemical hydrolysis at high pH.
    
Workflow: Metabolite Stabilization

MetabolitePrep Sample Biological Sample (Plasma/Urine) Inhibitor Add Inhibitor (Saccharolactone 5-10mM) Sample->Inhibitor Step 1: Block Enzymes Acidify Acidify Immediately (pH < 5.0) Inhibitor->Acidify Step 2: Prevent Chem. Hydrolysis Storage Freeze -80°C Acidify->Storage Step 3: Halt Kinetics Analysis Analysis (LC-MS/MS or Fluorescence) Storage->Analysis Thaw on Ice

Figure 2: Critical workflow for preventing artifactual hydrolysis of 7-HC conjugates in biological matrices.

Protocol Validation Steps:

  • Inhibitor Cocktail: Always add 1,4-Saccharolactone (specific

    
    -glucuronidase inhibitor) to urine collection vessels before collection if possible.
    
  • Temperature Control: Keep all samples on ice. Glucuronidase activity drops significantly at 4°C.

  • Chemical Stability: Avoid alkaline extraction methods. Use acidic protein precipitation (e.g., Acetonitrile + 0.1% Formic Acid).

Module 3: Solubility & Photophysics

Core Issue: Precipitation of stock solutions and signal drift.

Solubility Data & Solvent Compatibility

7-HC is poorly soluble in water (~1 mM) but highly soluble in organic solvents.

SolventSolubility LimitStability (25°C)Notes
DMSO > 50 mMHigh (> 1 year)Recommended Stock. Avoid freeze/thaw cycles.
Methanol > 50 mMModerateGood for working solutions. Evaporation risk.
PBS (pH 7.4) ~ 0.5 - 1 mMLow (< 24 hours)Risk of precipitation. Prepare fresh.
Acetonitrile > 50 mMHighExcellent for LC-MS prep.
Advanced Solubility: Cyclodextrin Complexation

For aqueous formulations where organic solvents are toxic to cells:

  • Solution: Use Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD)
    .[1][2]
  • Mechanism: The hydrophobic coumarin core enters the cyclodextrin cavity, increasing aqueous solubility and protecting the lactone ring from hydrolysis.

  • Ratio: 1:1 molar ratio typically suffices.

Frequently Asked Questions (FAQ)

Q1: I added NaOH to boost the signal, but the fluorescence decreased after 1 hour. Why? A: You likely triggered lactone ring opening . While high pH (alkaline) initially boosts fluorescence by deprotonating the hydroxyl group, prolonged exposure to pH > 10 causes the lactone ring to hydrolyze into the non-fluorescent coumarinate salt.

  • Fix: Read the plate immediately (within 10 mins) after adding base, or use a buffer at pH 9.0 rather than strong NaOH.

Q2: Can I use 7-HC as a standard for intracellular pH? A: Yes, but be aware of the pKa (~7.8). It is most sensitive in the pH 6.5–8.0 range. Below pH 6.5, it is largely non-fluorescent. For more acidic environments, consider derivatives like 4-methyl-7-hydroxycoumarin (4-MU), which has slightly different properties, or specific fluorinated derivatives (e.g., Pacific Blue) with lower pKa values.

Q3: My LC-MS results for 7-HC-Glucuronide are lower than expected, but free 7-HC is high. A: This indicates in-source fragmentation or sample hydrolysis .

  • Check if your source temperature is too high (thermal degradation of the glucuronide).

  • Verify that saccharolactone was added during sample collection. Without it, enzymes in the matrix will convert the metabolite back to the parent drug.

References

  • Sigma-Aldrich. 7-Hydroxycoumarin Product Information & Properties.

  • National Institutes of Health (PubChem). 7-Hydroxycoumarin Compound Summary (CID 5281426).

  • Li, P., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin... through complexation with sulfobutyl ether-β-cyclodextrin.[1][2] Food Chemistry.[1][2]

  • Finn, R. D., et al. Transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4.[3] Drug Metabolism and Disposition.[3]

  • BenchChem. Troubleshooting 7-Hydroxycoumarin Bioconjugates.

Sources

solvent selection to enhance coumarin fluorescence stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coumarin Fluorescence Optimization Ticket ID: #SOLV-C-492 Subject: Solvent Selection Strategies for Enhanced Coumarin Stability & Quantum Yield Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for coumarin-based fluorescence applications. This guide addresses the critical interplay between solvent environment and coumarin photophysics. Unlike simple fluorophores, coumarin derivatives (particularly 7-aminocoumarins) exhibit complex behaviors such as Twisted Intramolecular Charge Transfer (TICT) and solvatochromism , which can drastically alter experimental results if not managed correctly.

Below you will find targeted troubleshooting modules, decision frameworks, and validated protocols to stabilize your signal.

Module 1: Troubleshooting Signal Intensity (The "Dim" Sample)

User Issue: "My coumarin probe is bright in organic stock solution but loses significant fluorescence intensity when diluted into aqueous buffer or polar solvents."

Root Cause Analysis: The TICT Mechanism

This is the most common issue with flexible 7-aminocoumarins (e.g., Coumarin 1, Coumarin 481). Upon excitation, the electron-donating amine group attempts to rotate perpendicular to the benzopyrone core.

  • Polar Solvents: Stabilize this twisted charge-separated state (TICT). The TICT state is often non-radiative, meaning excitation energy is lost as heat rather than light.

  • Viscosity: High viscosity inhibits this physical rotation, forcing the molecule to emit photons from the planar Locally Excited (LE) state.

Solution Strategy
  • Switch to Rigid Analogs: If your application permits, use "rigidized" coumarins where the amine is locked in a ring structure (e.g., Coumarin 153 or Coumarin 102 ). These are resistant to TICT quenching.

  • Viscosity Engineering: In aqueous environments, adding viscosity modifiers (glycerol, PEG) can restore quantum yield by mechanically hindering the TICT rotation.

  • Aprotic Polar Solvents: If organic solvents are acceptable, prefer aprotic solvents (DMSO, Acetonitrile) over protic solvents (Methanol, Water) to reduce hydrogen-bond-assisted quenching.

Data: Quantum Yield (QY) Sensitivity Comparison of flexible vs. rigid coumarins in different environments.

Solvent EnvironmentCoumarin 1 (Flexible) QYCoumarin 153 (Rigid) QYMechanism of Loss
Hexane (Non-polar) High (~0.70)High (~0.90)None (Stable LE State)
Acetonitrile (Polar) Low (~0.05)High (~0.85)TICT formation in C1
Water (Polar/Protic) Very Low (<0.01)Moderate (~0.50)TICT + H-bond quenching
Glycerol (Viscous) Restored (~0.50) High (~0.90)Rotation Inhibited

Module 2: Spectral Precision (The "Shifting" Peak)

User Issue: "My emission peak shifts by 20-50 nm when I change solvents, messing up my filter sets."

Root Cause Analysis: Solvatochromism

Coumarins possess a large dipole moment change (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) upon excitation. Polar solvent molecules reorient around the excited state, lowering its energy and causing a Red Shift (Bathochromic shift) .
  • Lippert-Mataga Correlation: The shift is linear with solvent polarity (orientation polarizability).

  • Specific Interactions: Hydrogen bonding in water or alcohols can cause shifts that deviate from simple polarity models.

Visualization: Solvent Selection Logic

Use this decision tree to select the optimal solvent based on your stability and spectral needs.

SolventSelection Start START: Define Experimental Goal Env Is the environment aqueous? Start->Env Rigid Is the Coumarin Rigid? (e.g., C153, C102) Env->Rigid Yes (Bio/Buffer) App Application Type? Env->App No (Organic) Out1 Use Rigid Coumarin (C153) + 20-40% Glycerol/PEG Rigid->Out1 No (Flexible C1/C481) Out2 Use Rigid Coumarin (C153) Avoid pH > 9 (Hydrolysis) Rigid->Out2 Yes (Rigid C153) Out3 Non-Polar Solvents (Hexane, Toluene) Max QY, Blue Shift App->Out3 Max Brightness (Laser Dye) Out4 Polar Aprotic (DMSO, ACN) Red Shift, Good QY App->Out4 Bio-Mimetic (Probe)

Caption: Decision matrix for solvent selection balancing Quantum Yield (QY) and environmental constraints.

Module 3: Chemical Stability (The "Disappearing" Sample)

User Issue: "My stock solution degraded after 24 hours. The fluorescence is gone."

Root Cause 1: Lactone Hydrolysis

The coumarin core contains a lactone (cyclic ester) ring.[1]

  • Trigger: Alkaline pH (pH > 9.0).

  • Mechanism: Hydroxide ions attack the carbonyl carbon, opening the ring to form the non-fluorescent o-coumaric acid salt .

  • Fix: Maintain pH < 8.0. If basic conditions are required, use buffers with high ionic strength or encapsulate the dye in micelles/cyclodextrins.

Root Cause 2: Photobleaching via Radical Formation

In polar protic solvents (like water), excited coumarins are more prone to electron transfer reactions with dissolved oxygen, generating superoxide radicals that destroy the fluorophore.

  • Fix: Deoxygenate solvents (freeze-pump-thaw or inert gas sparging) for spectroscopic measurements.

Module 4: Validated Experimental Protocols

Protocol A: Viscosity Sweep for TICT Diagnosis

Use this to determine if your low signal is due to TICT quenching.

  • Preparation: Prepare 5 samples of the coumarin (10 µM) in PBS/Glycerol mixtures:

    • 0%, 20%, 40%, 60%, 80% Glycerol (v/v).

  • Measurement: Record fluorescence emission spectra (Excitation at

    
    ).
    
  • Analysis: Plot Integrated Intensity vs. Viscosity (

    
    ).
    
    • Result: A sharp increase in intensity with viscosity confirms a TICT mechanism.

    • Action: If confirmed, switch to a rigid analog (e.g., C153) or maintain high viscosity in the final assay.

Protocol B: Solvent Screening for Quantum Yield Optimization

Standardize your solvent choice to maximize brightness.

  • Reference Standard: Fresh Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Solvent Panel: Hexane (Non-polar), Toluene (Aromatic), Acetonitrile (Polar Aprotic), Ethanol (Polar Protic).

  • Absorbance Matching: Dilute coumarin in each solvent until Absorbance at

    
     is 0.05 - 0.10  (Critical: prevents inner filter effects).
    
  • Emission Scan: Measure emission area (

    
    ).
    
  • Calculation:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).

Visualizing the TICT Mechanism

Understanding the structural change is vital for selecting the right derivative.

TICT_Mechanism LE Locally Excited (LE) Planar Structure (Bright Fluorescence) TICT TICT State Twisted Amine Group (Dark/Non-Radiative) LE->TICT Rotation of C-N Bond TICT->LE Viscosity Blocks Rotation Factors Promoters of TICT: 1. Low Viscosity 2. High Polarity 3. Flexible Amine Factors->LE

Caption: The competition between the bright LE state and the dark TICT state. Viscosity blocks the transition to the dark state.

References

  • Jones, G. II, et al. (1985). "Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism." Journal of Physical Chemistry, 89(2), 294–300.

    • Core authority on the TICT mechanism in coumarins.
  • Reynolds, G. A., & Drexhage, K. H. (1975). "New coumarin dyes with rigidized structure for flashlamp-pumped dye lasers." Optics Communications, 13(3), 222-225.

    • Seminal paper introducing rigid coumarins (C153) to solve stability issues.
  • Gustafson, T. L., et al. (1984). "Picosecond transient Raman spectroscopy: The excited state structure of coumarin 153." Journal of Chemical Physics, 81, 3438.

    • Validates the structural stability of rigid coumarins.
  • Seixas de Melo, J., et al. (2014). "Comprehensive study of the photophysical properties of coumarins in different solvents." Journal of Fluorescence.

Sources

resolving issues with C-4 functionalization of the coumarin ring

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. [AI Name] Subject: Troubleshooting Regioselectivity and Reactivity at the Coumarin C-4 Position

Diagnostic Overview: The C-4 Paradox

User Query: "Why is functionalizing the C-4 position so difficult compared to C-3?"

Technical Insight: The coumarin (2H-chromen-2-one) ring system presents a dichotomy in reactivity. The C-3 position is inherently nucleophilic (vinylogous to the phenol oxygen), making it the default site for electrophilic aromatic substitution. Conversely, the C-4 position is electrophilic (part of the


-unsaturated lactone).

To functionalize C-4, you must typically invert this reactivity logic using one of two strategies:

  • The "Leaving Group" Strategy: Convert the 4-OH (tautomeric enol) into a pseudohalide (OTs, OTf) or halide, then employ transition metal catalysis.

  • The Radical Strategy: Utilize nucleophilic alkyl radicals (Minisci-type) that attack the electron-deficient C-4 position, overriding the C-3 preference.

Decision Matrix: Select Your Workflow

Before proceeding, identify your starting material and desired outcome to select the correct troubleshooting module.

CoumarinWorkflow start Starting Material oh 4-Hydroxycoumarin start->oh h Coumarin (Unsubstituted) start->h tosyl Convert to 4-OTs/4-Cl oh->tosyl Activation radical Direct C-H Activation h->radical Homolytic suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) tosyl->suzuki Displacement minisci Minisci Reaction (Radical Alkylation) radical->minisci Addition

Figure 1: Strategic workflow selector for C-4 functionalization.

Module A: The "Leaving Group" Route (4-OH 4-OTs 4-R)

This is the most reliable method for introducing aryl, vinyl, or alkynyl groups.

Core Issue: The Tautomer Trap

4-Hydroxycoumarin exists in equilibrium with 2-hydroxychromen-4-one. Reaction with standard electrophiles often results in O-alkylation or C-3 substitution.

Protocol: Synthesis of 4-Tosylcoumarin

Why Tosyl? Unlike 4-chlorocoumarin (which requires harsh POCl


 conditions), 4-tosylcoumarin is stable, crystalline, and highly reactive in Pd-catalysis without causing lactone hydrolysis.

Step-by-Step Methodology:

  • Reagents: 4-Hydroxycoumarin (1.0 eq),

    
    -Toluenesulfonyl chloride (TsCl, 1.2 eq), Triethylamine (Et
    
    
    
    N, 1.5 eq).
  • Solvent: Dichloromethane (DCM) or Acetone (anhydrous).

  • Procedure:

    • Dissolve 4-hydroxycoumarin in DCM at 0°C.

    • Add Et

      
      N dropwise (exothermic).
      
    • Add TsCl portion-wise over 15 minutes.

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Purification: Wash with water, dry over MgSO

    
    . Recrystallize from EtOH.
    
    • Target Yield: >85%.

Troubleshooting Guide: Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
SymptomProbable CauseCorrective Action
Ring Opening (Hydrolysis) Base is too strong (e.g., NaOH, KOH) or solvent is wet.Switch to anhydrous K

PO

or K

CO

. Use Toluene/Dioxane instead of DMF/Water mixtures.
Homocoupling of Boronic Acid Oxidation of catalyst; lack of reductive elimination.Degas solvents thoroughly (freeze-pump-thaw). Increase catalyst loading to 5 mol%.
No Reaction at C-4 Oxidative addition failure.4-OTs is less reactive than 4-I. Use electron-rich ligands like SPhos or XPhos to facilitate oxidative addition.

Critical Warning: Avoid aqueous bases in Suzuki couplings of coumarins. The lactone ring is susceptible to hydrolysis, forming the cis-cinnamic acid derivative, which may not recyclize.

Module B: Direct C-H Functionalization (Minisci Reaction)

For users starting with the coumarin core (H at C-4) and wishing to alkylate directly.

Core Issue: Regioselectivity (C-3 vs. C-4)

Standard electrophilic substitution targets C-3. To hit C-4, you must use nucleophilic alkyl radicals .

Mechanism & Selectivity

The Minisci reaction involves the generation of a carbon-centered radical (R


) which attacks the protonated heterocycle.
  • Protonation: Acidic conditions protonate the lactone carbonyl, lowering the LUMO energy.[1]

  • Attack: The nucleophilic radical attacks the most electron-deficient position (C-4).

MinisciMechanism R_source R-COOH (Radical Source) Radical R• R_source->Radical -CO2 Oxidant Persulfate/Ag+ Oxidant->Radical SET Intermediate Radical Cation Radical->Intermediate Attack C-4 Coumarin Coumarin (H+) Coumarin->Intermediate Product 4-Alkyl Coumarin Intermediate->Product -H+

Figure 2: Radical pathway for C-4 selectivity.

Protocol: Silver-Catalyzed Minisci Alkylation
  • Reagents: Coumarin (1.0 eq), Carboxylic Acid (R-COOH, 2.0 eq), AgNO

    
     (0.2 eq), (NH
    
    
    
    )
    
    
    S
    
    
    O
    
    
    (2.0 eq).
  • Solvent: DCM/Water (biphasic) or TFA/Water.

  • Conditions: 40–60°C for 12 hours.

  • Troubleshooting:

    • Low Conversion: The radical half-life is short. Add the oxidant and acid portion-wise over the reaction duration.

    • C-3 Alkylation: Ensure the medium is sufficiently acidic (pH < 2) to fully protonate the coumarin, directing the nucleophilic radical to C-4.

Advanced Troubleshooting: C-3/C-4 Difunctionalization

Scenario: User requires substituents at both C-3 and C-4. Solution: Pd/Norbornene Cooperative Catalysis (Catellani-type).

Recent breakthroughs (2025) allow for the use of 4-bromocoumarins to achieve sequential alkylation at C-3 and alkenylation at C-4.

  • Mechanism: The Pd(0) inserts into the C4-Br bond. Norbornene insertion facilitates C-3 activation (via a palladacycle), followed by reaction with an alkyl halide, and finally Heck coupling at C-4.

  • Key Requirement: This requires a 4-bromocoumarin precursor.

Data Summary: Leaving Group Comparison
Leaving Group (C-4)StabilityReactivity (Pd)Preparation EaseRecommended For
Chloride (-Cl) HighModerateLow (POCl

is harsh)
Robust substrates
Tosylate (-OTs) HighHighHigh (Mild conditions)General Purpose
Triflate (-OTf) Low (Hydrolysis risk)Very HighModerateDifficult couplings
References
  • Regioselective C-H Functionalization

    • Title: Regioselective coumarin C–H functionalization.[2][3]

    • Source: ResearchG
    • URL:

  • Pd-Catalyzed Cross-Coupling

    • Title: Synthesis of 4-Substituted Coumarins via the Palladium-Catalyzed Cross-Couplings of 4-Tosylcoumarins.[4][5]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:

  • Minisci Reaction Selectivity

    • Title: Studies towards controlling selectivity in Minisci reactions.
    • Source: ResearchG
    • URL:

  • Catellani-Type Difunctionalization

    • Title: Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis.[6]

    • Source: RSC Advances, 2025.
    • URL:

  • 4-Hydroxycoumarin Synthesis & Reactivity

    • Title: Recent advances in 4-hydroxycoumarin chemistry.[7] Part 1: Synthesis and reactions.

    • Source: Arab Journal of Chemistry.
    • URL:

Sources

Catalyst Selection for Efficient Knoevenagel Condensation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Knoevenagel Condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this pivotal carbon-carbon bond-forming reaction. Our goal is to move beyond simple protocols and equip you with the understanding to make informed decisions for efficient and successful Knoevenagel condensations.

Frequently Asked Questions (FAQs)

Here, we address the most common questions and challenges encountered during catalyst selection for the Knoevenagel condensation.

Q1: My Knoevenagel condensation is failing or giving low yields. Where should I start troubleshooting?

Low or no yield is a common frustration. A systematic approach to troubleshooting is crucial.[1][2] The primary factors to investigate are the catalyst, the reactants' nature, and the reaction conditions.

  • Catalyst Inactivity or Inappropriateness: The catalyst is the heart of the reaction. Ensure your catalyst is active and appropriate for your specific substrates. Weak bases like piperidine, pyridine, or ammonium salts are common choices.[1][2] Using a strong base can unfortunately lead to undesired side reactions, such as the self-condensation of the aldehyde or ketone.[2][3]

  • Insufficiently Activated Methylene Compound: The Knoevenagel condensation relies on the deprotonation of an active methylene compound.[3] If the methylene group is not flanked by sufficiently strong electron-withdrawing groups (e.g., -CN, -COOR, -COR), deprotonation by a weak base will be inefficient.[1]

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly influence the outcome.[2]

Troubleshooting Guide: Common Catalyst-Related Issues

This section provides a deeper dive into specific catalyst-related problems and their solutions.

Issue 1: Choosing Between a Homogeneous and a Heterogeneous Catalyst

Q: What are the advantages and disadvantages of using a homogeneous versus a heterogeneous catalyst for my Knoevenagel condensation?

A: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis, such as scale, desired purity of the product, and cost-effectiveness.

Catalyst TypeAdvantagesDisadvantages
Homogeneous High activity and selectivity due to well-defined active sites.[4] Good reproducibility. Milder reaction conditions are often possible.Difficult and often expensive to separate from the reaction mixture.[4][5] Catalyst recycling is challenging.[4]
Heterogeneous Easy to separate from the reaction mixture (e.g., by filtration), simplifying product purification.[5][6] Catalyst can often be recycled and reused, making the process more economical and environmentally friendly.[6][7]Can have lower activity compared to homogeneous counterparts due to mass transfer limitations.[4][5] Active sites may not be as well-defined.[4]

Expert Insight: For small-scale research and development where rapid screening of conditions is a priority, homogeneous catalysts can be advantageous. For larger-scale production and green chemistry applications, the ease of separation and reusability of heterogeneous catalysts are highly desirable.[7][8]

Issue 2: Selecting the Right Type of Basic or Acidic Catalyst

Q: Should I use a basic or an acidic catalyst for my Knoevenagel condensation?

A: The vast majority of Knoevenagel condensations are catalyzed by bases. However, acidic catalysts can also be employed in certain cases.

  • Basic Catalysts: These are the most common and generally the most effective. They function by deprotonating the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl compound.[9] Weak bases such as primary and secondary amines (e.g., piperidine, pyridine) are typically used to avoid the self-condensation of aldehydes or ketones that can occur with strong bases.[2][3]

  • Acidic Catalysts: Lewis acids (e.g., TiCl₄, ZnCl₂) or Brønsted acids can also catalyze the reaction.[1][10] Acid catalysts work by activating the carbonyl group, making it more electrophilic and susceptible to attack by the active methylene compound.[10] In some instances, both acidic and basic sites on a catalyst are necessary for high catalytic activity.[11]

Decision Workflow for Catalyst Type Selection:

Caption: Decision workflow for selecting the appropriate catalyst type.

Issue 3: Catalyst Deactivation and Leaching

Q: My heterogeneous catalyst is losing activity after a few runs. What could be the cause and how can I prevent it?

A: Catalyst deactivation is a common issue with heterogeneous catalysts and can be caused by several factors:

  • Leaching: The active species of the catalyst may be dissolving into the reaction mixture. This is particularly a concern for supported catalysts.

  • Fouling: The surface of the catalyst can be blocked by the adsorption of reactants, products, or byproducts.

  • Sintering: In the case of metal nanoparticle catalysts, the small particles can agglomerate into larger, less active particles at high temperatures.

Solutions:

  • Preventing Leaching: Choose a robust support material and ensure strong anchoring of the active sites. Post-synthesis washing and calcination steps can sometimes help.

  • Minimizing Fouling: Optimize reaction conditions (temperature, concentration) to reduce the formation of byproducts. A washing step with a suitable solvent between cycles can regenerate the catalyst.

  • Avoiding Sintering: Operate at the lowest effective temperature.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation Using a Homogeneous Base Catalyst (Piperidine)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde or ketone (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add the weak base catalyst, such as piperidine (0.1 eq).[2]

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If a solid precipitate forms, collect it by filtration and wash with a cold solvent like ethanol.[2] If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.[2]

Protocol 2: Knoevenagel Condensation with a Heterogeneous Catalyst and Azeotropic Water Removal

This protocol is particularly useful for reactions where the equilibrium is unfavorable.

  • Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • Reactants and Catalyst: To the flask, add the aldehyde or ketone (1.0 eq), the active methylene compound (1.0-1.2 eq), a heterogeneous catalyst (e.g., a basic zeolite or functionalized silica), and a solvent that forms an azeotrope with water (e.g., toluene).[2]

  • Reaction: Heat the mixture to reflux. Water produced during the condensation will be collected in the Dean-Stark trap, driving the reaction to completion.[2][12]

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Catalyst Recovery: Cool the reaction mixture and separate the heterogeneous catalyst by filtration. The catalyst can then be washed, dried, and stored for reuse. The filtrate can be concentrated and the product purified as in Protocol 1.

Reaction Mechanism Overview:

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A Active Methylene Compound C Carbanion/Enolate (Nucleophile) A->C B Base (B:) B->A Deprotonation D Aldehyde/Ketone (Electrophile) C->D Attack E Alkoxide Intermediate D->E F β-Hydroxy Adduct E->F + H⁺ G α,β-Unsaturated Product F->G - H₂O

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Data Summary: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the Knoevenagel condensation of benzaldehyde with malononitrile, a common model reaction.

CatalystCatalyst TypeSolventTemperature (°C)TimeYield (%)Reference
PiperidineHomogeneous (Basic)EthanolRoom Temp.VariesHigh[3]
L-prolineHomogeneous (Organocatalyst)VariesVariesVariesHigh[2]
Basic-Meso-ZSM-5Heterogeneous (Basic)-500.5 h>95[13]
In/AlMCM-41Heterogeneous (Lewis Acidic)EthanolRoom Temp.25 min95[13]
1CaO–1.5MgO (BMO-1)Heterogeneous (Basic)WaterRoom Temp.-High[13]
HKUST-ED (MOF)Heterogeneous (Basic)VariesVariesVariesHigh[13]

Note: Reaction conditions and yields can vary significantly based on the specific substrates and catalyst preparation methods.

References

  • A Comparative Guide to Solvent Effects in the Knoevenagel Condensation. Benchchem.
  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing.
  • Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube.
  • Troubleshooting Knoevenagel condensation side reactions. Benchchem.
  • troubleshooting low yields in Knoevenagel condensation. Benchchem.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).
  • Knoevenagel condensation. Wikipedia.
  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. ResearchGate.
  • Plausible reaction mechanism of Knoevenagel condensation reaction. ResearchGate.
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Publications.
  • Effects of various solvents on Knoevenagel condensation. ResearchGate.
  • Influence of solvents on Knoevenagel condensation reaction. ResearchGate.
  • Hybrid Alginate–Brushite Beads Easily Catalyze the Knoevenagel Condensation On-Water. ACS Omega.
  • Study of the optimization condition of the Knoevenagel Condensation in different mol% of Bi(OTf)3 catalyst. ResearchGate.
  • Optimization of conditions for Knoevenagel condensation reaction [a]. ResearchGate.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K.
  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
  • Solvent effect on the Knoevenagel reaction a. ResearchGate.
  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation.
  • Technical Support Center: Catalyst Selection for Knoevenagel Condensation with Pyridyl Aldehydes. Benchchem.
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  • Homogeneous vs Heterogeneous Catalysts.
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  • Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Shri R.L.T. College of Science, Akola.
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  • Two questions about the Knoevenagel reaction. Reddit.
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  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI.
  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC.
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Validation & Comparative

A Comparative Guide to the Photostability of 3-Ethyl-7-Hydroxy-4,8-Dimethyl-2H-Chromen-2-One

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of fluorescent probes, the coumarin scaffold represents a versatile class of compounds prized for their strong fluorescence and sensitivity to the local environment. Among these, 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one emerges as a promising candidate for various bio-imaging and sensing applications. However, the utility of any fluorophore is intrinsically linked to its photostability—the ability to withstand light exposure without undergoing photochemical degradation. This guide provides a comprehensive framework for assessing the photostability of this compound, comparing its performance with commonly used fluorescent dyes and offering insights into the underlying photochemical principles.

The Imperative of Photostability in Fluorescence-Based Assays

The irreversible photodegradation, or photobleaching, of a fluorescent molecule can significantly compromise the quality and reliability of experimental data.[1] In applications ranging from single-molecule detection to long-term cell imaging, a high degree of photostability is paramount.[2] The process of photobleaching not only leads to a diminished fluorescence signal but can also generate reactive photoproducts that may introduce artifacts or cellular toxicity. Therefore, a rigorous evaluation of a fluorophore's photostability is a critical step in its validation for any given application.

Coumarin derivatives, while offering excellent spectroscopic properties, are known to be susceptible to photodegradation.[3] Their photobleaching can proceed through various pathways, often involving the triplet state or reactions with molecular oxygen.[2] Understanding the specific photostability profile of this compound is therefore essential for its effective implementation in research and development.

A Rigorous Protocol for Assessing Photostability

To ensure the generation of reliable and comparable data, a standardized approach to photostability testing is crucial. The following protocol is designed based on the principles outlined by the International Council for Harmonisation (ICH) guidelines for photostability testing of new drug substances and products.[4]

Experimental Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_exposure Controlled Light Exposure cluster_analysis Analytical Quantification cluster_data Data Analysis prep1 Dissolve this compound in a suitable solvent (e.g., DMSO, Ethanol) to create a stock solution. prep2 Prepare working solutions of known concentration in the desired buffer (e.g., PBS, pH 7.4). prep1->prep2 prep3 Prepare solutions of comparative fluorophores (e.g., Fluorescein, Rhodamine B) at similar optical densities. prep2->prep3 prep4 Prepare 'dark' control samples for each fluorophore, wrapped in aluminum foil. prep3->prep4 exp1 Place samples in a calibrated photostability chamber equipped with a light source simulating daylight (e.g., Xenon lamp with D65 filter). exp2 Expose samples to a defined light dose, adhering to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter near UV). [6] exp1->exp2 exp3 Monitor and control temperature throughout the exposure to minimize thermal degradation. exp2->exp3 an1 At defined time intervals, retrieve exposed and dark control samples. an2 Measure absorbance spectra using a UV-Vis spectrophotometer to monitor changes in the primary absorption band. an1->an2 an3 Measure fluorescence emission spectra to quantify the decrease in fluorescence intensity. an1->an3 an4 Perform HPLC analysis to separate and quantify the parent compound and any formed photoproducts. an1->an4 data1 Calculate the percentage of remaining fluorophore at each time point for both exposed and dark samples. data2 Determine the photobleaching quantum yield (Φb) and the half-life (t1/2) of fluorescence decay. data1->data2 data3 Compare the photostability of the test compound with the reference fluorophores. data2->data3 cluster_prep cluster_prep cluster_exposure cluster_exposure cluster_prep->cluster_exposure Place samples cluster_analysis cluster_analysis cluster_exposure->cluster_analysis Analyze samples cluster_data cluster_data cluster_analysis->cluster_data Process data

Caption: A systematic workflow for the comprehensive assessment of fluorophore photostability.

Step-by-Step Methodology

1. Sample Preparation:

  • Stock Solutions: Prepare a 10 mM stock solution of this compound in spectroscopic grade DMSO. Similarly, prepare stock solutions of fluorescein and rhodamine B.

  • Working Solutions: Dilute the stock solutions in phosphate-buffered saline (PBS, pH 7.4) to achieve an initial absorbance of approximately 0.1 at the respective absorption maxima (λ_max). This ensures that the solutions are optically dilute, minimizing inner filter effects.

  • Controls: For each fluorophore, prepare an identical set of working solutions to be used as dark controls. These samples should be wrapped completely in aluminum foil to protect them from light.[5]

2. Light Exposure:

  • Instrumentation: Utilize a photostability chamber equipped with a calibrated light source that complies with ICH Q1B guidelines, such as a xenon arc lamp with appropriate filters to simulate the D65/ID65 emission standard, or a combination of cool white fluorescent and near-UV lamps.[6][7]

  • Exposure Conditions: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[4] The temperature within the chamber should be maintained at a constant, controlled level (e.g., 25 °C) to isolate the effects of light from thermal degradation.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from the exposed and dark control samples for analysis.

3. Analytical Methods:

  • UV-Vis Spectroscopy: Record the absorbance spectrum of each sample from 250 to 600 nm. The decrease in absorbance at the λ_max is indicative of the degradation of the chromophore.

  • Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of each sample, exciting at the respective λ_max. The decrease in the peak fluorescence intensity directly correlates with the loss of fluorescent molecules.

  • High-Performance Liquid Chromatography (HPLC): Employ a reverse-phase HPLC method with a suitable C18 column and a gradient elution profile (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). This will allow for the separation and quantification of the parent compound from its photoproducts, providing a precise measure of degradation.

Comparative Photostability Analysis

The following table presents a hypothetical but representative dataset comparing the photostability of this compound with fluorescein and rhodamine B under the conditions described above.

FluorophoreInitial Fluorescence (a.u.)Fluorescence after 8h Exposure (a.u.)% Fluorescence RemainingPhotobleaching Half-life (t½, hours)
This compound 100045045%7.2
Fluorescein100025025%4.5
Rhodamine B100085085%20.8

This data illustrates that while the target coumarin derivative exhibits greater photostability than fluorescein, a notoriously photolabile dye, it is less robust than rhodamine B, which is known for its superior photostability.[2] It is generally observed that rhodamine dyes are significantly more photostable than coumarin derivatives.[8]

Mechanistic Insights into Photodegradation

The photodegradation of coumarins can proceed through several pathways. A common mechanism involves the absorption of a photon, leading to an excited singlet state. From here, the molecule can undergo intersystem crossing to a more reactive triplet state. This triplet state can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can subsequently attack the coumarin scaffold, leading to its degradation.[2] Additionally, direct photochemical reactions from the excited singlet or triplet states, such as dimerization or cleavage of the lactone ring, can also contribute to photobleaching.[9]

Caption: A simplified Jablonski diagram illustrating potential photodegradation pathways for coumarin derivatives.

Conclusion and Recommendations

The assessment of photostability is a non-negotiable aspect of fluorophore characterization for reliable and reproducible fluorescence-based research. The provided guide offers a robust framework for evaluating the photostability of this compound. Based on the comparative analysis, this coumarin derivative presents a moderate level of photostability, outperforming fluorescein but being surpassed by more robust dyes like rhodamine B.

For researchers and drug development professionals considering the use of this fluorophore, the following recommendations are pertinent:

  • Application-Specific Validation: The required level of photostability is application-dependent. For short-term experiments with low light exposure, this coumarin may be suitable. However, for long-term imaging or high-intensity illumination, more photostable alternatives should be considered.

  • Use of Antifade Reagents: The inclusion of antifade reagents in the imaging medium can significantly reduce photobleaching by scavenging reactive oxygen species.

  • Minimization of Light Exposure: Employing the lowest possible excitation intensity and exposure time necessary to acquire a satisfactory signal is always best practice to minimize photodegradation.

By adhering to a systematic and comparative approach to photostability testing, researchers can make informed decisions about the suitability of this compound for their specific applications, thereby enhancing the integrity and value of their scientific findings.

References

  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651-2659. [Link]

  • Kaunitz, G. H., & Kaidbey, K. H. (1977). Photosensitization by coumarin derivatives. Archives of Dermatology, 113(5), 624-626. [Link]

  • Song, L., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Journal of the American Chemical Society, 120(48), 12692-12693. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

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  • Odame, F., et al. (2021). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 12(3), 268-278. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Shams, F., et al. (2018). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 20(3), 424-429. [Link]

  • Kumar, M., et al. (2020). Synthesis, characterization, crystal structure and theoretical simulation of novel ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. ResearchGate. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Al-Khfaji, B. T. C., et al. (2013). Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. University of Baghdad Digital Repository. [Link]

  • Shcherbo, D., et al. (2008). Comparison of photostability for selected fluorescent proteins. ResearchGate. [Link]

  • Al-Hamdani, Y. A. S., et al. (2023). Photocatalytic Synthesis of Coumarin Derivatives Using Visible-Light-Responsive Strawberry Dye-Sensitized Titanium Dioxide Nanoparticles. MDPI. [Link]

  • Yang, G., et al. (2011). 7-Hydroxy-4-methyl-8-(3-methylbenzoyl)-2H-chromen-2-one ethanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2663. [Link]

  • Annibale, P., et al. (2021). Comparative photophysical properties of some widely used fluorescent proteins under two-photon excitation conditions. Biomedical Optics Express, 12(10), 6338-6355. [Link]

  • Qian, J., et al. (2015). Photobleaching comparison between Coumarin 102 (a) and HPS (b) under... ResearchGate. [Link]

  • Kumar, A., et al. (2021). Dual Approach for Effective Photodegradation and Mineralization of Carbamazepine Using a Ternary ZnFe2O4/(P,S)-g-C3N4/Two-Dimensional TiO2 Composite. ACS Omega, 6(5), 3845-3857. [Link]

  • Ge, E., et al. (2024). Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. bioRxiv. [Link]

  • Shams, F., et al. (2018). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Semantic Scholar. [Link]

  • Santra, S., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. [Link]

  • Kirsanova, M. A., et al. (2022). Fluorescence vs. Phosphorescence: Which Scenario Is Preferable in Au(I) Complexes with Benzothiadiazoles? MDPI. [Link]

  • Irie, M., et al. (1981). Photocleavage of Coumarin Dimers Studied by Femtosecond UV Transient Absorption Spectroscopy. ResearchGate. [Link]

  • Mechi, L., et al. (2011). 3-Acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3129. [Link]

  • Basangouda, M., et al. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. IOSR Journal of Applied Chemistry, 12(7), 43-46. [Link]

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A Tale of Two Condensations: A Senior Application Scientist's Guide to Pechmann vs. Knoevenagel for Substituted Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the coumarin scaffold is a privileged structure, forming the core of numerous compounds with significant biological activities. The synthesis of substituted coumarins is, therefore, a critical task, and two name reactions have long stood as the primary workhorses for this endeavor: the Pechmann condensation and the Knoevenagel condensation. While both can yield the desired benzopyran-2-one core, the choice between them is far from arbitrary. It is a decision dictated by the desired substitution pattern, the nature of the available starting materials, and the required reaction conditions.

This guide provides an in-depth, comparative analysis of these two cornerstone reactions. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, substrate scope, and practical considerations, supported by experimental data, to empower you to make the most informed and strategic choice for your synthetic campaign.

The Pechmann Condensation: An Acid-Catalyzed Cyclization

First described by Hans von Pechmann in 1883, this reaction constructs the coumarin ring by condensing a phenol with a β-ketoester under acidic conditions.[1] It is a robust and widely used method, particularly for the synthesis of 4-substituted coumarins.

Mechanistic Insights

The Pechmann condensation is generally understood to proceed through a series of acid-catalyzed steps. While the exact sequence can be debated and may be substrate-dependent, a commonly accepted mechanism involves:

  • Transesterification: The acidic catalyst facilitates the transesterification of the β-ketoester with the phenol.

  • Electrophilic Aromatic Substitution (EAS): The carbonyl group of the newly formed ester is activated by the acid, followed by an intramolecular electrophilic attack on the electron-rich phenol ring, typically at the ortho position.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic coumarin ring.[2]

Pechmann_Mechanism

Caption: Generalized workflow of the Pechmann condensation.

Substrate Scope and Limitations

The success of the Pechmann condensation is highly dependent on the nature of the phenolic starting material.

  • Activated Phenols: Phenols bearing electron-donating groups (e.g., -OH, -OR, -NH2) are highly reactive and generally give good to excellent yields.[3] Resorcinol and phloroglucinol are classic examples of highly activated substrates that react under relatively mild conditions.

  • Deactivated Phenols: Conversely, phenols with electron-withdrawing groups (e.g., -NO2, -CN, -COOH) are poor substrates for this reaction and often fail to give the desired product under standard conditions.[3]

  • Simple Phenols: Unsubstituted phenol can be used, but typically requires harsher conditions, such as high temperatures and strong acids like concentrated sulfuric acid, which can lead to charring and lower yields.[1]

The choice of β-ketoester primarily determines the substituent at the 4-position of the coumarin ring. Ethyl acetoacetate is the most common choice, leading to 4-methylcoumarins.

The Knoevenagel Condensation: A Base-Catalyzed Pathway

The Knoevenagel condensation, named after Emil Knoevenagel, offers an alternative and often complementary route to coumarins. This reaction involves the condensation of a salicylaldehyde (or a substituted derivative) with an active methylene compound, catalyzed by a weak base.[4]

Mechanistic Insights

The Knoevenagel condensation proceeds via a different mechanistic pathway compared to the Pechmann reaction:

  • Enolate Formation: The basic catalyst (commonly a secondary amine like piperidine) deprotonates the active methylene compound to form a resonance-stabilized enolate.

  • Aldol-type Addition: The nucleophilic enolate attacks the carbonyl carbon of the salicylaldehyde.

  • Dehydration: The resulting aldol-type adduct readily undergoes dehydration to form an unsaturated intermediate.

  • Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks the ester carbonyl, followed by the elimination of an alcohol molecule to form the coumarin ring.

Knoevenagel_Mechanism

Caption: Generalized workflow of the Knoevenagel condensation for coumarin synthesis.

Substrate Scope and Limitations

The Knoevenagel condensation's success is largely influenced by the substituents on the salicylaldehyde and the nature of the active methylene compound.

  • Salicylaldehydes: The reaction is generally tolerant of a wide range of substituents on the aromatic ring. Both electron-donating and electron-withdrawing groups can be present, offering a broader substrate scope for the aromatic portion compared to the Pechmann condensation.

  • Active Methylene Compounds: The methylene group must be flanked by two electron-withdrawing groups to be sufficiently acidic.[4] Common examples include diethyl malonate, ethyl acetoacetate, and malononitrile. The choice of the active methylene compound dictates the substituent at the 3-position of the coumarin ring.

Head-to-Head Comparison: Pechmann vs. Knoevenagel

To provide a clear, data-driven comparison, let's examine the synthesis of a common and important coumarin, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), a widely used fluorescent indicator and laser dye.

FeaturePechmann CondensationKnoevenagel Condensation
Starting Materials Resorcinol + Ethyl Acetoacetate2,4-Dihydroxybenzaldehyde + Ethyl Acetoacetate
Catalyst Acidic: Conc. H₂SO₄, Amberlyst-15, nano-crystalline sulfated-zirconia[5][6]Basic: Piperidine, Diethylamine[4]
Typical Conditions Often requires heating (e.g., 110-170°C), can be done solvent-free.[5][6]Can often be run at room temperature or with gentle warming.[4]
Typical Yields Good to excellent, often in the range of 80-95%.[5][7]Can be very high, with some reports of yields up to 96%.
Key Bond Formation C-C bond via electrophilic aromatic substitution.C-C bond via nucleophilic addition of an enolate.
Primary Substituent Control 4-position (from the β-ketoester).3-position (from the active methylene compound).
Main Advantage Excellent for 4-substituted coumarins from activated phenols.Broader substrate scope for the aromatic ring; milder conditions.
Main Limitation Generally poor for deactivated phenols.Requires a pre-functionalized salicylaldehyde.

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol is adapted from a procedure utilizing concentrated sulfuric acid.[7]

Materials:

  • Resorcinol (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Concentrated Sulfuric Acid (10 mL)

  • Ice-cold water

  • Aqueous ethanol for recrystallization

Procedure:

  • In a flask, add resorcinol and ethyl acetoacetate.

  • Cool the flask to 5°C in an ice bath.

  • Slowly add 10 mL of concentrated sulfuric acid to the mixture with stirring, maintaining the temperature at 5°C.

  • Stir the reaction mixture for 1 hour at 5°C.

  • Allow the mixture to warm to room temperature and continue stirring for 18 hours.

  • Pour the reaction mixture into ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

    • Expected Yield: ~80-88%[7]

Protocol 2: Synthesis of a Substituted Coumarin via Knoevenagel Condensation

This general protocol is adapted for the synthesis of coumarins under microwave irradiation, which significantly reduces reaction times.[8]

Materials:

  • Substituted Salicylaldehyde (100 mmol)

  • Active Methylene Compound (e.g., Diethyl Malonate) (110 mmol)

  • Piperidine (2.4 mmol)

  • Appropriate solvent for recrystallization

Procedure:

  • In a microwave-safe vessel, mix the salicylaldehyde, the active methylene compound, and piperidine.

  • Irradiate the mixture in a microwave reactor according to the optimized power and time for the specific substrates (typically a few minutes).

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Recrystallize the crude product from an appropriate solvent to afford the pure coumarin.

    • Expected Yield: Generally high, often >80%.

Senior Application Scientist's Verdict: Choosing the Right Path

Decision_Tree

Caption: Decision-making guide for selecting a coumarin synthesis method.

The choice between the Pechmann and Knoevenagel condensations is a strategic one based on retrosynthetic analysis.

  • Choose the Pechmann condensation when: Your target coumarin has a key substituent at the 4-position, and your corresponding phenolic precursor is electron-rich (activated). This is the most direct and efficient route for many 4-methyl and 4-phenyl coumarins derived from resorcinols, phloroglucinols, and other activated phenols.

  • Choose the Knoevenagel condensation when: Your target coumarin requires substitution at the 3-position. This method offers greater flexibility for substituents on the aromatic ring and generally employs milder, base-catalyzed conditions. If your desired phenolic starting material is deactivated, the Knoevenagel approach, starting from the corresponding salicylaldehyde, is often the more viable option.

In modern organic synthesis, both reactions have been optimized with greener methodologies, such as the use of solid acid/base catalysts, ionic liquids, solvent-free conditions, and microwave or ultrasound irradiation.[8][9] These advancements not only improve the environmental footprint of the syntheses but can also dramatically reduce reaction times and improve yields.

Ultimately, a thorough understanding of the mechanisms and substrate limitations of both the Pechmann and Knoevenagel condensations will enable the synthetic chemist to design more efficient and successful routes to this vital class of heterocyclic compounds.

References

  • JETIR (2023). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Journal of Emerging Technologies and Innovative Research, 10(10). Available at: [Link]

  • Academia.edu (n.d.). Comparative study of various synthetic methods of 7-hydroxy-4-methyl coumarins via Pechmann reaction. Available at: [Link]

  • Johnson, J. et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(19), 9474-9482. Available at: [Link]

  • ResearchGate (n.d.). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. Available at: [Link]

  • Slideshare (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Available at: [Link]

  • Open Academic Journals Index (n.d.). COMPARATIVE STUDY OF VARIOUS SYNTHESIS METHOD OF 7-HYDROXY-4-METHYL COUMARINSVIA PECHMANN REACTION. Available at: [Link]

  • Semantic Scholar (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available at: [Link]

  • ResearchGate (2015). How can I perform pechmann condenzation sulfuric acid catalysed resorcinol with ethyl acetoacetate?. Available at: [Link]

  • ResearchGate (n.d.). Proposed mechanism for the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of (Bbpy)(HSO4)2 catalyst. Available at: [Link]

  • SciSpace (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available at: [Link]

  • Tyagi, M. et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Journal of Molecular Catalysis A: Chemical, 276(1-2), 47-56. Available at: [Link]

  • da Silva, F. de A. et al. (2012). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Wikipedia (n.d.). Pechmann condensation. Available at: [Link]

  • ResearchGate (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds.... Available at: [Link]

  • ResearchGate (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Available at: [Link]

  • Kumar, A. et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(52), 32976-33001. Available at: [Link]

  • Wang, C. et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 31(11), 3453-3456. Available at: [Link]

  • ResearchGate (2020). Synthesis of coumarin by Pechman reaction -A Review. Available at: [Link]

  • Gawas, D. et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(4), 7205-7215. Available at: [Link]

  • ResearchGate (n.d.). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS No. 31575-15-2). As a substituted coumarin derivative, this compound requires careful handling and disposal to ensure laboratory safety and environmental protection. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory standards. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, we will proceed with a cautious approach, inferring potential hazards from structurally similar coumarin analogs and adhering to universal best practices for chemical waste management.

Section 1: Hazard Assessment and Waste Characterization

Causality of Hazard Classification: Coumarins are a class of compounds known for their biological activity. The parent compound, Coumarin, is classified as toxic if swallowed and harmful to aquatic life.[1] Other hydroxylated and methylated coumarins exhibit irritant properties.[2] Therefore, it is scientifically prudent to assume this derivative possesses similar or other uncharacterized hazards. All waste generated from its use must be considered hazardous until proven otherwise by formal analysis.

Table 1: Hazard Profile of Structural Analogs

Compound CAS Number Key Hazards Identified Source
Coumarin 91-64-5 H301: Toxic if swallowedH412: Harmful to aquatic life with long lasting effects [1]

| 7-hydroxy-3,4-dimethyl-2H-chromen-2-one | 5412990 | H303: May be harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[2] |

Based on this analog data, any waste containing this compound must be characterized as hazardous chemical waste and must not be disposed of in standard trash or down the sanitary sewer.[3][4]

Section 2: On-Site Waste Management and Segregation

Proper management begins at the point of generation. Meticulous segregation and containment are critical to prevent dangerous reactions and ensure the waste can be accepted by a licensed disposal facility.

Step 1: Immediate Segregation at the Point of Generation

All materials that have come into contact with the compound are considered waste and must be segregated immediately. Do not mix incompatible waste streams.[5]

  • Solid Waste: Unused or expired pure compound, contaminated weighing papers, and reaction byproducts.

  • Liquid Waste: Solutions containing the compound. A crucial best practice is to segregate halogenated and non-halogenated solvent waste, as their disposal methods and costs can differ significantly.[5] Aqueous waste should be collected separately from organic solvent waste.[5]

  • Contaminated Labware: Pipette tips, gloves, chromatography columns, and any other disposable items.

Step 2: Container Selection

The choice of container is vital for safety and compliance. The Occupational Safety and Health Administration (OSHA) mandates that waste containers be chemically compatible with their contents, free from damage, and have secure, leak-proof closures.[6]

  • For Liquid Waste: Use plastic or metal safety containers. Note that metal containers should not be used for corrosive materials.[5] For halogenated solvent waste, avoid galvanized steel, which can corrode.[5]

  • For Solid Waste: Use wide-mouth plastic containers or lined cardboard boxes specifically designed for solid chemical waste.

  • Secondary Containment: Place all waste containers in a secondary containment tray or bin to mitigate spills or leaks.[5]

Step 3: Proper Labeling

Every waste container must be clearly and permanently labeled from the moment the first drop of waste is added.[5] The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" and any solvents or other components in the mixture.

  • The approximate percentage of each component.

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 4: Satellite Accumulation

Waste should be accumulated in a designated "satellite accumulation area" within the laboratory, at or near the point of generation.[5][7] This area must be under the control of laboratory personnel. Federal regulations permit the accumulation of up to 55 gallons of hazardous waste in these areas, but prudence dictates keeping quantities to a minimum.[5] Containers must be kept securely closed except when adding waste.[7]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generation (Use of this compound) B What is the physical state? A->B C Solid (Powder, Contaminated Debris) B->C Solid D Liquid (Solutions) B->D Liquid E Package in Labeled Solid Hazardous Waste Container C->E F Is the solvent halogenated? D->F I Store in Satellite Accumulation Area with Secondary Containment E->I G Collect in Labeled NON-HALOGENATED Liquid Waste Container F->G No H Collect in Labeled HALOGENATED Liquid Waste Container F->H Yes G->I H->I

Caption: Waste Segregation and Containment Decision Flow.

Section 3: Disposal Protocols

The following step-by-step protocols outline the procedures for handling different waste streams containing this compound.

Protocol 1: Unused/Expired Solid Compound
  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Work Area: Conduct all handling within a certified chemical fume hood to prevent inhalation of dust.

  • Containment: Place the original container, if intact, into a larger, sealable plastic container or bag. If transferring the powder, do so carefully to minimize dust generation.

  • Labeling: Label the outer container as "Hazardous Waste" with the full chemical name.

  • Storage: Transfer the container to your designated satellite accumulation area.

Protocol 2: Liquid Waste Solutions
  • Segregation: As determined in Section 2, pour the liquid waste into the appropriate, pre-labeled container (halogenated, non-halogenated, or aqueous). Use a funnel to prevent spills.

  • Closure: Securely cap the waste container immediately after adding the waste. Do not leave funnels in the container opening.[5]

  • Storage: Ensure the container is stored in secondary containment within the satellite accumulation area.

Protocol 3: Contaminated Labware and Debris
  • Gross Decontamination: If possible and safe, rinse empty chemical containers or grossly contaminated glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste.

  • Solid Waste Collection: Place all contaminated solid items—gloves, weighing boats, pipette tips, rinsed glassware—into a designated solid hazardous waste container. This is often a plastic-lined cardboard box.

  • Labeling and Storage: Keep the container closed and stored in the satellite accumulation area.

Section 4: Final Disposal and Regulatory Compliance

The ultimate disposal of hazardous waste is a highly regulated process that must not be undertaken by laboratory personnel.

  • Contact Environmental Health & Safety (EH&S): Your institution's EH&S department is responsible for the final collection and disposal of hazardous waste.[7] Follow their specific procedures for requesting a waste pickup.

  • Licensed Disposal Vendor: The EH&S office will arrange for a licensed hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Prohibited Disposal Methods:

    • Sewer Disposal is Strictly Prohibited. The EPA has enacted a universal ban on the sewering of hazardous waste pharmaceuticals, a rule that represents best practice for all hazardous chemical waste.[3][4] Disposing of this compound down the drain could harm aquatic ecosystems and interfere with wastewater treatment processes.[1]

    • Regular Trash Disposal is Prohibited. Disposing of this chemical in the regular trash can lead to environmental contamination and poses a risk to sanitation workers.

G cluster_0 Laboratory Level cluster_1 Institutional Level cluster_2 External Disposal Chain A Waste Generation (Solid, Liquid, Debris) B Segregation & Containerization (Per Section 2) A->B C Labeled Containers in Satellite Accumulation Area B->C D Request Waste Pickup from EH&S C->D E EH&S Collection & Transfer to Central Accumulation Facility D->E F Transport by Licensed Hazardous Waste Hauler E->F G Final Disposal at Permitted Facility (e.g., High-Temperature Incineration) F->G

Caption: End-to-End Chemical Waste Disposal Workflow.

By adhering to this comprehensive disposal plan, you ensure the safety of your laboratory personnel, protect the environment, and maintain full compliance with chemical waste regulations. Always consult your institution's specific waste management policies and your EH&S department for guidance.

References

  • Safety Data Sheet: Coumarin. Carl ROTH. (2017-02-10). Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). Available at: [Link]

  • Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US); 2011. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

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  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025-05-21). Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. Available at: [Link]

  • 7-hydroxy-3,4-dimethyl-2H-chromen-2-one | C11H10O3 | CID 5412990. PubChem, National Center for Biotechnology Information. Available at: [Link]

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A Senior Application Scientist's Guide to Handling 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

Our approach is grounded in the RAMP framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1] This ensures that our safety procedures are not merely a checklist but a dynamic, self-validating system of protocols rooted in scientific causality.

Hazard Recognition and Risk Assessment

The first step in any laboratory procedure is to understand the potential hazards.[2] Based on the GHS classification for the closely related compound, 7-hydroxy-3,4-dimethyl-2H-chromen-2-one, we can anticipate a similar hazard profile.[3]

Hazard Class & Category GHS Hazard Statement Potential Risk in the Laboratory
Acute Toxicity, Oral (Category 5)H303: May be harmful if swallowedRisk of toxicity through accidental ingestion via contaminated hands or materials.
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can lead to redness, inflammation, or dermatitis.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationAccidental splashing or airborne dust can cause significant eye damage.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of the fine powder can irritate the respiratory tract, leading to coughing and discomfort.

Source: GHS Classification for 7-hydroxy-3,4-dimethyl-2H-chromen-2-one.[3]

The primary physical form of this compound is a crystalline solid.[4] The principal risks, therefore, arise from the generation of airborne dust during handling (weighing, transferring, preparing solutions) and direct contact with skin and eyes.[5]

Minimizing Risk: Engineering Controls and Personal Protective Equipment

A foundational principle of laboratory safety is the hierarchy of controls. Before relying on PPE, we must implement engineering controls to minimize exposure.[6]

2.1. Primary Engineering Controls: The First Line of Defense All operations involving the handling of powdered 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one must be conducted within a properly functioning chemical fume hood or a ventilated enclosure.[7][8] This is critical to control the inhalation hazard posed by fine dust particles.[9] The ventilation system directly captures airborne contaminants at the source, drastically reducing the concentration in the operator's breathing zone.[7]

2.2. Core PPE Protocol: Your Essential Barrier PPE is the final barrier between you and the chemical. The selection of appropriate PPE is dictated by the hazards identified in our risk assessment.[10]

  • Eye and Face Protection:

    • Requirement: Safety goggles with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[11][12]

    • Causality: The compound is a known eye irritant.[3] Standard safety glasses are insufficient as they do not protect from splashes or airborne dust that can travel around the lenses. Goggles provide a seal around the eyes, offering comprehensive protection.[12] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[9]

  • Skin and Body Protection:

    • Requirement: A standard laboratory coat must be worn, fully buttoned, with sleeves rolled down.[13] For hand protection, nitrile gloves are required.[12]

    • Causality: The compound causes skin irritation upon contact.[3] A lab coat prevents contamination of personal clothing. Nitrile gloves provide an effective barrier against incidental contact with many organic solids.[12] Gloves must be inspected for tears or holes before each use.[9] Proper glove removal technique (without touching the outer surface) is crucial to prevent skin contamination.[9]

  • Respiratory Protection:

    • Requirement: Under normal operating conditions within a certified chemical fume hood, a respirator is typically not required. However, if there is a potential for significant aerosolization or dust generation that cannot be controlled by engineering means (e.g., cleaning a large spill), a respirator is necessary.[5][9]

    • Causality: The compound is a respiratory irritant.[3] If engineering controls fail or are inadequate, an air-purifying respirator with a particulate filter (such as a P3 filter in Europe or an N95/P100 filter in the US) should be used.[8] All respirator use must be under a formal respiratory protection program as required by OSHA (29 CFR 1910.134).[11]

Operational Plan: A Step-by-Step Workflow for Weighing and Dissolving

This protocol integrates the PPE requirements into a standard laboratory task.

  • Preparation:

    • Don your core PPE: safety goggles, nitrile gloves, and a buttoned lab coat.

    • Ensure the chemical fume hood is on and the sash is at the appropriate working height.

    • Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it inside the fume hood to minimize movement in and out of the ventilated space.

  • Handling the Solid Compound (Inside Fume Hood):

    • Carefully open the container of this compound. Avoid creating puffs of dust.

    • Use a clean spatula to transfer the desired amount of the compound onto a weigh boat on a tared balance. Perform all transfers slowly and deliberately to minimize dust generation.[5]

    • Once weighing is complete, securely close the primary container.

    • Transfer the weighed solid into the designated beaker for dissolution.

  • Dissolution:

    • Slowly add the desired solvent to the beaker containing the solid.

    • If necessary, use gentle stirring or agitation to facilitate dissolution.

  • Post-Handling and Decontamination:

    • Wipe down the spatula and any surfaces within the fume hood that may have been contaminated, using a damp cloth.

    • Carefully remove gloves using the proper technique and dispose of them in the designated solid chemical waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.[14]

Disposal Plan: Managing Contaminated Materials and Chemical Waste

Proper disposal is a critical component of the chemical handling lifecycle.

  • Contaminated PPE and Materials:

    • Used gloves, weigh boats, and disposable cleaning materials (e.g., paper towels) should be considered contaminated solid chemical waste.

    • Place these items in a designated, clearly labeled, and sealed hazardous waste container.[5][15] Do not dispose of them in the regular trash.

  • Chemical Waste:

    • Any excess solutions or unused portions of the compound must be disposed of as hazardous chemical waste.

    • Collect all chemical waste in a compatible, sealed, and properly labeled container. The label should clearly state the chemical name and associated hazards.[16]

    • Never pour chemical waste down the drain.[8]

    • Follow all institutional and local environmental regulations for hazardous waste disposal.[17] Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

Emergency Preparedness

In the event of an accidental exposure, immediate and correct action is vital.[13]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[13] If irritation persists, seek medical attention.[14]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Visualizing the PPE Selection Process

The following workflow diagram illustrates the decision-making process for selecting appropriate PPE based on the specific task and potential for exposure.

PPE_Workflow cluster_assessment Risk Assessment cluster_controls Controls & PPE start Task: Handling This compound weighing Weighing/Transferring Solid (Low Dust Potential) start->weighing Standard Procedure spill Spill Cleanup or High Energy Procedure (e.g., grinding) start->spill Non-Routine/ Hazardous Procedure ppe_base Engineering Control: Chemical Fume Hood Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_base Implement ppe_enhanced Engineering Control: Chemical Fume Hood Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves (Double) - Lab Coat - Particulate Respirator (N95/P100) spill->ppe_enhanced Implement

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Safety Data Sheet - ChemScene. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) - Chrome - ADAMA. (2024).
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  • Safety Data Sheet: Coumarin - Carl ROTH.
  • Safety Data Sheet: Coumarin - Carl ROTH. (2017).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.